ROCK2-IN-8
Description
Properties
Molecular Formula |
C17H13N3O3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O3S/c21-16(15-9-22-13-3-1-2-4-14(13)23-15)20-17-19-12(10-24-17)11-5-7-18-8-6-11/h1-8,10,15H,9H2,(H,19,20,21) |
InChI Key |
QKKGSTFAKMXWFE-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CID-5056270; CID 5056270; CID5056270; |
Origin of Product |
United States |
Foundational & Exploratory
ROCK2-IN-8: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of ROCK2-IN-8, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document details the inhibitor's function within the ROCK2 signaling pathway, presents its inhibitory activity in a quantitative format, and outlines key experimental protocols for its characterization.
Introduction to ROCK2 and its Inhibition
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPase, RhoA.[1][2] The RhoA/ROCK signaling pathway is a fundamental regulator of various cellular processes, including actin cytoskeleton organization, cell adhesion, motility, contraction, and proliferation.[1][3][4][] Given its central role, dysregulation of ROCK2 activity has been implicated in numerous pathologies, including cardiovascular diseases, neurological disorders, fibrosis, and cancer, making it a significant therapeutic target.[1][3][6] ROCK2 inhibitors are compounds designed to specifically block the kinase activity of this enzyme, thereby modulating its downstream cellular effects.[1] this compound is an orally active and potent inhibitor of ROCK2, serving as a valuable tool for investigating ROCK2-dependent signaling and as a potential therapeutic agent.[7]
Core Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of the kinase activity of ROCK2. As a member of the AGC family of serine/threonine kinases, ROCK2 functions by transferring a phosphate group from ATP to specific serine or threonine residues on its substrate proteins.[3] this compound exerts its effect by binding to the ATP-binding pocket of the ROCK2 kinase domain, preventing the phosphorylation of its downstream targets. This inhibition effectively blocks the entire downstream signaling cascade that is normally initiated by active ROCK2.
The ROCK2 Signaling Pathway and Point of Inhibition
The function of ROCK2 is tightly regulated and integrated into a well-defined signaling cascade.
-
Activation: The pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state.[1][] Upon stimulation, Rho guanine nucleotide exchange factors (RhoGEFs) promote the exchange of GDP for GTP, activating RhoA.[4]
-
ROCK2 Engagement: Active, GTP-bound RhoA binds to the Rho-binding domain (RBD) of ROCK2, causing a conformational change that relieves autoinhibition and activates the N-terminal kinase domain.[2][4]
-
Downstream Substrate Phosphorylation: Activated ROCK2 then phosphorylates a host of downstream substrates. Key targets include:
-
Myosin Light Chain Phosphatase (MYPT1): ROCK2 phosphorylates the myosin binding subunit (MBS) of MYPT1, which inhibits the phosphatase's activity.[2] This leads to an increase in the phosphorylation of Myosin Light Chain (MLC).[2]
-
Myosin Light Chain (MLC): ROCK2 can also directly phosphorylate MLC.[2] The increased phosphorylation of MLC enhances myosin ATPase activity, promoting actin-myosin contractility, which is fundamental for stress fiber formation, cell contraction, and motility.[2][]
-
LIM Kinase (LIMK): ROCK2 phosphorylates and activates LIMK1 and LIMK2.[2] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of filamentous actin (F-actin).[2]
-
Ezrin/Radixin/Moesin (ERM) Proteins: Phosphorylation of ERM proteins by ROCK2 promotes their activation, enabling them to link the actin cytoskeleton to the plasma membrane.
-
This compound acts directly on the ROCK2 kinase domain, preventing all subsequent phosphorylation events.
Quantitative Inhibitory Profile
The potency of this compound is defined by its half-maximal inhibitory concentration (IC50). For comparative purposes, the IC50 values of other common ROCK inhibitors are also presented.
| Compound | Target | IC50 (nM) | Notes |
| This compound | ROCK2 | 7.2 | A potent ROCK2 inhibitor.[7] |
| KD025 (Belumosudil) | ROCK2 | ~60-105 | Over 200-fold selective for ROCK2 over ROCK1.[8] |
| ROCK1 | >10,000 | ||
| Y-27632 | ROCK1 | ~150 | A widely used, non-isoform-selective ROCK inhibitor.[9] |
| ROCK2 | Similar potency to ROCK1 | Often used in vitro at concentrations up to 100 µM.[10] | |
| Fasudil | ROCK1 | ~300 | A non-isoform-selective ROCK inhibitor used clinically.[9][11] |
| ROCK2 | Similar potency to ROCK1 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Experimental Protocols
The in vitro characterization of this compound involves several key experimental methodologies to confirm its mechanism of action, potency, and cellular effects.
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ROCK2.
Objective: To determine the IC50 value of this compound against recombinant ROCK2.
Methodology:
-
Reagents & Materials: Recombinant ROCK2 catalytic domain, [γ-33P]ATP or [γ-32P]ATP, a suitable kinase substrate (e.g., S6 kinase substrate or recombinant MYPT1), kinase assay buffer, this compound serially diluted in DMSO, and a phosphocellulose membrane or similar for capturing the phosphorylated substrate.[8]
-
Reaction Setup: The kinase reaction is initiated by mixing recombinant ROCK2 enzyme with varying concentrations of this compound in the kinase buffer.
-
Initiation: The reaction starts with the addition of a master mix containing the substrate and radiolabeled ATP.[8] The mixture is incubated at 30°C for a specified period (e.g., 10-30 minutes).
-
Termination: The reaction is stopped by spotting the mixture onto a phosphocellulose membrane, which binds the peptide substrate.
-
Washing: The membrane is washed extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantification: The amount of incorporated radioactivity (representing substrate phosphorylation) is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
This assay confirms that this compound can enter cells and inhibit the phosphorylation of a known downstream ROCK2 substrate.
Objective: To measure the inhibition of MYPT1 phosphorylation in intact cells treated with this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, vascular smooth muscle cells, or other relevant cell lines) and grow to 80-90% confluency.
-
Treatment: Treat the cells with serially diluted concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-pMYPT1 at Thr853 or Thr696).[8][12]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the blot with an antibody for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities using densitometry to determine the dose-dependent decrease in substrate phosphorylation.
This method provides a more quantitative and higher-throughput alternative to Western blotting for measuring substrate phosphorylation in cells.[12]
Objective: To quantitatively measure the phosphorylation of MYPT1 at a specific residue in a 96-well plate format.[12]
Methodology:
-
Cell Culture: Seed cells in 96-well plates.
-
Treatment: Treat cells with a dilution series of this compound.
-
Lysis: Lyse the cells directly in the wells under conditions that preserve phosphorylation states.[12]
-
ELISA:
-
Coat a separate ELISA plate with a capture antibody for total MYPT1.
-
Add cell lysates to the wells and incubate to allow the capture antibody to bind MYPT1.
-
Wash the wells, then add a detection antibody that specifically recognizes phosphorylated MYPT1 (e.g., pMYPT1 at T853), which is conjugated to an enzyme like HRP.[12]
-
Wash again and add a colorimetric HRP substrate.
-
-
Quantification: Measure the absorbance using a plate reader. The signal intensity is proportional to the amount of phosphorylated MYPT1.
-
Data Analysis: Normalize the data and calculate the IC50 value from the dose-response curve.
This advanced assay measures the direct binding of a compound to its target kinase within living cells, providing definitive evidence of target engagement.[13]
Objective: To quantify the binding affinity of this compound to ROCK2 in a live-cell environment.
Methodology:
-
Cell Preparation: Use cells (e.g., HEK293) transiently expressing a fusion protein of ROCK2 and NanoLuc® luciferase.[13]
-
Assay Setup: Seed the cells in a 384-well plate. Pre-treat the cells with a fluorescent NanoBRET™ tracer that binds to the ROCK2 active site.[13]
-
Compound Treatment: Add this compound in a serial dilution to the wells and incubate. If this compound binds to ROCK2, it will displace the fluorescent tracer.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. BRET occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer.
-
Data Analysis: The displacement of the tracer by this compound causes a decrease in the BRET signal. This dose-dependent decrease is used to calculate the IC50 value for target engagement.[13]
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK-2-selective targeting and its therapeutic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
The Discovery and Synthesis of ROCK2-IN-8: A Technical Guide
Introduction
ROCK2-IN-8, also known as SR-3677, is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals. The aberrant activation of the ROCK2 signaling pathway is implicated in a variety of pathological conditions, making selective inhibitors like this compound valuable tools for both basic research and therapeutic development.
Discovery of a Novel Class of ROCK2 Inhibitors
This compound was identified through a high-throughput screening campaign that led to the discovery of a pyridine-thiazole-based compound.[1] Subsequent structure-activity relationship (SAR) studies aimed at improving potency and selectivity resulted in the synthesis of a series of 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides.[1][2][3] Within this series, compound 5 (this compound/SR-3677) emerged as a lead candidate due to its exceptional potency in both enzymatic and cell-based assays, with an IC50 of approximately 3 nM for ROCK2.[1][2][3][4][5]
Biochemical and Cellular Activity
The inhibitory activity of this compound was assessed through rigorous biochemical and cellular assays. The quantitative data from these experiments are summarized in the tables below, highlighting the compound's potency and selectivity.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | ppMLC IC50 (nM) | PKA IC50 (µM) | MRCKβ IC50 (µM) | Akt1 IC50 (µM) |
| This compound (5) | 56 | 3 | 3 | 3.968 | 1.190 | 7.491 |
Table 1: In vitro inhibitory activity of this compound against ROCK1, ROCK2, and other kinases. ppMLC refers to the cellular assay measuring the phosphorylation of myosin light chain. Data sourced from Feng et al., 2008.[1][3]
Pharmacological studies demonstrated that this compound is effective in increasing aqueous humor outflow in porcine eyes and inhibiting myosin light chain phosphorylation, a downstream effector of ROCK2.[1][2][3][4][5]
Kinase Selectivity Profile
A key aspect of the development of this compound was ensuring its high selectivity to minimize off-target effects. The compound was screened against a panel of 353 kinases, revealing an off-target hit rate of only 1.4%.[2][4][5] Furthermore, it inhibited only 3 out of 70 non-kinase enzymes and receptors, underscoring its specificity for the ROCK2 target.[2][4][5]
Experimental Protocols
ROCK2 Kinase Inhibition Assay
The enzymatic activity of ROCK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human ROCK2 enzyme, a suitable substrate peptide (e.g., a derivative of S6 kinase substrate), ATP, and the test compound (this compound).
-
Procedure:
-
A mixture of the substrate peptide and ATP in the kinase reaction buffer is added to the wells of a microtiter plate.
-
The test compound, this compound, is dispensed into the wells at varying concentrations.
-
The kinase reaction is initiated by the addition of the ROCK2 enzyme.
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 4 hours).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a fluorescently labeled secondary antibody, with detection via TR-FRET.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Myosin Light Chain (MLC) Phosphorylation Assay
The cellular potency of this compound was determined by measuring its ability to inhibit the phosphorylation of the myosin light chain in cells.
-
Cell Culture: A suitable cell line expressing ROCK2 (e.g., human trabecular meshwork cells) is cultured under standard conditions.
-
Procedure:
-
Cells are seeded in microtiter plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound for a specified time.
-
Following treatment, the cells are lysed, and the levels of phosphorylated MLC (ppMLC) and total MLC are determined by an immunoassay, such as an ELISA or Western blot.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of ppMLC inhibition against the concentration of this compound.
Visualizing the Molecular Landscape
ROCK2 Signaling Pathway
The RhoA/ROCK2 signaling cascade plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, and motility. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the strategic assembly of the core chemical scaffold. The detailed synthetic route is outlined below.
Synthetic Protocol
The synthesis of this compound (compound 5) begins with 2-fluoro-4-bromo-nitrobenzene (6).[1][3]
-
Step 1: Nucleophilic Substitution. The starting material (6) undergoes a nucleophilic substitution reaction with 2-(dimethylamino)ethanol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) to yield the nitrobenzene derivative (7).[1][3]
-
Step 2: Reduction. The nitro group of intermediate (7) is then reduced to an amine using tin(II) chloride (SnCl2) in ethanol, affording the aryl amine (8).[1][3]
-
Step 3: Amide Formation. The newly formed amino group of (8) is coupled with benzodioxane-2-carboxylic acid using HATU as a coupling reagent and DIEA as a base in DMF to produce the bromide derivative (9).[1][3]
-
Step 4: Suzuki Coupling. The final step involves a Suzuki coupling reaction between the bromide (9) and 4-(1H-pyrazol-1-yl)boronic acid pinacol ester, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate, to yield the final product, this compound (5).[1][3]
Conclusion
This compound is a potent, selective, and orally active inhibitor of ROCK2 that serves as a valuable research tool for investigating the physiological and pathological roles of the ROCK2 signaling pathway. Its well-defined chemical synthesis and detailed biological characterization provide a solid foundation for its use in a wide range of preclinical studies. The data and protocols presented in this guide are intended to support the efforts of researchers in the fields of cell biology, pharmacology, and drug discovery.
References
- 1. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scholars@Duke publication: Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. [scholars.duke.edu]
- 5. Research Portal [scholarship.miami.edu]
ROCK2-IN-8: A Technical Guide to Target Protein Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ROCK2-IN-8 is a potent and orally active inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This technical guide provides a comprehensive overview of the target protein binding affinity and kinetics of this compound. While specific experimental details for this compound are not extensively published, this document compiles the available data and presents standardized protocols for the characterization of such inhibitors. This guide is intended to serve as a valuable resource for researchers in the fields of kinase drug discovery, signal transduction, and pharmacology, enabling them to understand and further investigate the therapeutic potential of ROCK2 inhibition.
Introduction to ROCK2 and Its Therapeutic Relevance
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1] There are two highly homologous isoforms, ROCK1 and ROCK2, which share 92% homology in their kinase domains.[1] Despite this similarity, they have distinct and non-redundant cellular functions. ROCK2 is implicated in a multitude of cellular processes, including cytoskeletal regulation, cell motility, smooth muscle contraction, and inflammation.[2]
Dysregulation of the ROCK2 signaling pathway is associated with a variety of pathological conditions, making it an attractive therapeutic target for a range of diseases, including:
-
Cardiovascular Diseases: ROCK2 is involved in the pathophysiology of hypertension and vascular disorders.[2]
-
Fibrotic Diseases: It plays a crucial role in the fibrotic process in organs like the lungs, liver, and kidneys.[2]
-
Inflammatory and Autoimmune Diseases: ROCK2 is involved in regulating immune cell function and inflammatory responses.[2]
-
Oncology: The enzyme is implicated in cancer cell proliferation, invasion, and metastasis.[2]
-
Neurological Disorders: ROCK2 is involved in the regulation of the blood-brain barrier and neuronal plasticity.[2]
Given the therapeutic potential of targeting this kinase, the development of potent and selective ROCK2 inhibitors is an area of intense research.
ROCK2 Signaling Pathway
The ROCK2 signaling cascade is initiated by the activation of the small GTPase RhoA. Upon binding to GTP, RhoA undergoes a conformational change that allows it to interact with and activate ROCK2. Activated ROCK2 then phosphorylates a variety of downstream substrates, leading to a cascade of cellular events.
Quantitative Data for this compound
Comprehensive quantitative data on the binding affinity and kinetics of this compound is limited in publicly available literature. However, the half-maximal inhibitory concentration (IC50) has been reported.
Table 1: Inhibitory Potency of this compound
| Parameter | Value (nM) | Target |
| IC50 | 7.2 | ROCK2 |
Data sourced from MedChemExpress.[3][4]
A thorough characterization of a kinase inhibitor like this compound would typically also include the determination of its binding affinity (Kd) and kinetic rate constants (kon and koff).
Table 2: Template for Comprehensive Binding Affinity and Kinetic Parameters
| Parameter | Symbol | Description | Typical Units |
| Dissociation Constant | Kd | A measure of the binding affinity between the inhibitor and the target protein. A lower Kd indicates a higher affinity. | nM, µM |
| Association Rate Constant | kon (ka) | The rate at which the inhibitor binds to the target protein. | M⁻¹s⁻¹ |
| Dissociation Rate Constant | koff (kd) | The rate at which the inhibitor dissociates from the target protein. | s⁻¹ |
| Ki | Ki | The inhibition constant, representing the concentration of inhibitor that reduces the enzyme activity by half under specific assay conditions. | nM, µM |
Experimental Protocols
The following sections describe standardized, representative protocols for determining the binding affinity and kinetics of ROCK2 inhibitors. It is important to note that these are generalized methods and the specific protocols used for the initial characterization of this compound are not publicly available.
Kinase Inhibition Assay for IC50 Determination
The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A common method for determining the IC50 of a kinase inhibitor is a luminescence-based assay that measures ATP consumption.
Workflow for IC50 Determination
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[2]
-
Dilute the ROCK2 enzyme and a suitable substrate peptide in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Inhibitor Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the inhibitor to create a range of concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the diluted ROCK2 enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[2]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
-
This involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time. It allows for the determination of the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).
Protocol:
-
Immobilization:
-
Covalently immobilize recombinant ROCK2 protein onto a sensor chip surface.
-
-
Interaction Analysis:
-
Inject a series of concentrations of this compound in a running buffer over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the binding of the inhibitor to the immobilized protein. This generates a sensorgram showing the association phase.
-
After the injection of the inhibitor, flow the running buffer over the surface to monitor the dissociation of the inhibitor-protein complex. This is the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to remove the bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kon, koff, and Kd values.
-
Conclusion
References
Navigating the In Vivo Landscape of ROCK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a promising therapeutic strategy for a multitude of diseases, including fibrosis, autoimmune disorders, and neurodegenerative conditions. Understanding the in vivo behavior of selective ROCK2 inhibitors is paramount for their successful clinical translation. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of selective ROCK2 inhibitors in preclinical models. While specific in vivo data for the compound ROCK2-IN-8 (IC50 of 7.2 nM) is not publicly available, this guide leverages published data from analogous selective ROCK2 inhibitors, such as KD025 and DC24, to provide a representative understanding of the key parameters and experimental considerations in this class of molecules.
Introduction to ROCK2 and Its Therapeutic Potential
ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK2 signaling pathway is implicated in the pathophysiology of numerous diseases. Selective inhibition of ROCK2, while sparing the closely related ROCK1 isoform, is hypothesized to offer a more favorable safety profile, mitigating potential side effects such as hypotension associated with dual ROCK1/2 inhibition.[1]
Pharmacokinetics of Selective ROCK2 Inhibitors: A Comparative Overview
The pharmacokinetic profiles of selective ROCK2 inhibitors are critical for determining appropriate dosing regimens and ensuring adequate target engagement in vivo. The following table summarizes key pharmacokinetic parameters for representative selective ROCK2 inhibitors from published preclinical studies.
Table 1: Comparative Pharmacokinetic Parameters of Selective ROCK2 Inhibitors in Rodents
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| KD025 | Rat | 2 mg/kg (IV) | - | - | 0.81 | - | - | [2] |
| Rat | 5 mg/kg (PO) | 0.37 | 4.0 | 0.88 | - | ~37 | [2] | |
| DC24 | Mouse | 10 mg/kg (IP) | 9953.3 | 0.083 | - | - | - | [1] |
| Mouse | 10 mg/kg (IV) | - | - | - | - | - | [1] |
Note: Data for this compound is not publicly available. This table presents data from analogous compounds to illustrate typical pharmacokinetic profiles.
Pharmacodynamics of Selective ROCK2 Inhibitors: Target Engagement and Biological Effects
The pharmacodynamic effects of ROCK2 inhibitors are a direct consequence of their engagement with the ROCK2 enzyme and modulation of its downstream signaling pathways.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 2: In Vitro Potency of Selective ROCK2 Inhibitors
| Compound | IC50 (ROCK2) | IC50 (ROCK1) | Selectivity (ROCK1/ROCK2) | Reference |
| This compound | 7.2 nM | Not Reported | Not Reported | |
| KD025 | 105 nM | >24,000 nM | >200-fold | [3] |
| DC24 | 124 nM | 6354 nM | ~51-fold | [1] |
In Vivo Target Engagement and Efficacy
In vivo pharmacodynamic studies are essential to demonstrate that the inhibitor reaches its target in relevant tissues and exerts the desired biological effect. This is often assessed by measuring the phosphorylation of downstream substrates of ROCK2, such as myosin light chain (MLC) or myosin phosphatase target subunit 1 (MYPT1).
Preclinical studies with selective ROCK2 inhibitors have demonstrated efficacy in various disease models:
-
Fibrosis: Selective ROCK2 inhibitors have been shown to reduce collagen deposition and the expression of profibrotic genes in animal models of lung, liver, and kidney fibrosis.[4][5]
-
Inflammation and Autoimmunity: In a mouse model of acute inflammation, the selective ROCK2 inhibitor DC24 exhibited significant anti-inflammatory effects.[1] KD025 has shown therapeutic potential in models of chronic graft-versus-host disease.
-
Neuroprotection: Selective ROCK2 inhibition is being explored for its potential to promote neuroprotection and recovery after neurological injury.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable in vivo pharmacokinetic and pharmacodynamic data. Below are generalized methodologies based on published studies of selective ROCK2 inhibitors.
Animal Models
The choice of animal model is dependent on the therapeutic area of interest. Common models include:
-
Rodents (Mice and Rats): Widely used for initial PK and PD studies due to their well-characterized physiology and the availability of disease models. Specific strains like C57BL/6 mice are often used.[6]
-
Disease-Specific Models:
Dosing and Administration
-
Route of Administration: Oral (gavage) and intravenous (bolus injection) are common routes for assessing oral bioavailability and intrinsic pharmacokinetic properties. Intraperitoneal injection is also utilized.[1][2]
-
Dosing Regimen: Single-dose studies are typically used for initial PK profiling.[2] Multiple-dose studies are employed to assess drug accumulation and steady-state kinetics, as well as for efficacy studies.
-
Formulation: Compounds are often formulated in vehicles such as a mixture of DMSO, polyethylene glycol (PEG), and saline, depending on the compound's solubility.
Sample Collection and Analysis
-
Pharmacokinetics:
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the tail vein, saphenous vein, or via cardiac puncture for terminal bleeds.
-
Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Bioanalytical Method: Drug concentrations in plasma are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[2]
-
-
Pharmacodynamics:
-
Tissue Collection: Target tissues (e.g., liver, kidney, brain) are collected at the end of the study.
-
Biomarker Analysis:
-
Western Blotting: To measure the phosphorylation status of ROCK2 substrates like p-MLC or p-MYPT1.
-
Quantitative Real-Time PCR (qRT-PCR): To measure changes in the expression of target genes related to fibrosis or inflammation.
-
Histology: To assess tissue morphology and disease pathology (e.g., collagen deposition using Sirius Red staining).
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for a clear understanding of the science.
ROCK2 Signaling Pathway
The following diagram illustrates the canonical ROCK2 signaling cascade. RhoA, a small GTPase, activates ROCK2, which in turn phosphorylates multiple downstream substrates to regulate cellular functions like smooth muscle contraction and actin cytoskeleton organization.
Caption: Simplified ROCK2 signaling pathway.
Generic In Vivo Pharmacokinetic Study Workflow
The diagram below outlines a typical workflow for conducting an in vivo pharmacokinetic study of a ROCK2 inhibitor.
Caption: Generic workflow for an in vivo PK study.
Generic In Vivo Pharmacodynamic/Efficacy Study Workflow
This diagram illustrates a general workflow for an in vivo study assessing the pharmacodynamic effects and efficacy of a ROCK2 inhibitor in a disease model.
Caption: Workflow for a PD/efficacy study.
Conclusion and Future Directions
The development of selective ROCK2 inhibitors represents a significant advancement in targeting the Rho/ROCK signaling pathway for therapeutic benefit. While specific in vivo data for this compound is not yet in the public domain, the collective evidence from analogous compounds demonstrates that selective ROCK2 inhibitors can be designed to have favorable pharmacokinetic properties and potent in vivo efficacy in a range of disease models. Future research will likely focus on the clinical development of these promising compounds and a deeper exploration of the nuanced roles of ROCK2 in various pathophysiological states. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting class of therapeutics.
References
- 1. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocyte Rho-associated kinase signaling is required for mice to survive experimental porphyria-associated liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Selectivity Profile of ROCK2 Inhibitors
A comprehensive analysis of ROCK2 inhibition, focusing on the selectivity against ROCK1 and other kinases. This guide provides quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that play a crucial role in regulating a wide range of cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction. The two isoforms, ROCK1 and ROCK2, share significant homology in their kinase domains, making the development of isoform-selective inhibitors a significant challenge in drug discovery. High selectivity is paramount to minimize off-target effects and enhance therapeutic efficacy. This technical guide provides a detailed overview of the selectivity profile of ROCK2 inhibitors, with a focus on quantitative data and the experimental methods used for their determination. While specific data for the compound "ROCK2-IN-8" is not publicly available, this guide utilizes data from well-characterized selective ROCK2 inhibitors to illustrate the principles and methodologies of selectivity profiling.
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against the target kinase versus other kinases. A higher ratio of IC50 or Ki for off-target kinases compared to the intended target indicates greater selectivity.
Below is a summary of the selectivity profiles for several notable ROCK2 inhibitors.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Other Kinases with Significant Inhibition (IC50 in nM) |
| Belumosudil (KD025) | 24,000[1] | 105[1] | ~228 | Data not broadly available in public literature |
| GSK429286A | 14[2] | 63[2] | ~0.22 (More potent on ROCK1) | Data not broadly available in public literature |
| RKI-1447 | 14.5[2] | 6.2[2] | ~2.3 | Data not broadly available in public literature |
| Y-27632 | 220 (Ki)[3] | 300 (Ki)[3] | ~0.73 | PKA (>200x), PKC (>200x), MLCK (>200x)[2] |
| Fasudil | 330 (Ki)[3] | 158[3] | ~2.1 | PKA (4,580), PKC (12,300), PKG (1,650)[3] |
Experimental Protocols for Kinase Inhibition Assays
The determination of a compound's kinase selectivity profile relies on robust and reproducible experimental assays. The following are standard methodologies employed in the field.
Recombinant Enzyme-Based Assays
These in vitro assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory activity of a compound.
1. Radiometric Assays:
-
Principle: This classic method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase.
-
General Protocol:
-
Recombinant ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., S6 kinase substrate) and the test compound at various concentrations.[1]
-
The kinase reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often by spotting the reaction mixture onto phosphocellulose paper or using filtration membranes.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or a phosphorimager.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Luminescence-Based Assays (e.g., Kinase-Glo™):
-
Principle: These assays measure the amount of ATP remaining in the reaction mixture after the kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.
-
General Protocol:
-
The kinase reaction is set up similarly to the radiometric assay, but with non-radiolabeled ATP.
-
After the kinase reaction, a proprietary reagent (e.g., Kinase-Glo™ reagent) is added. This reagent contains luciferase and its substrate, luciferin.
-
The luciferase utilizes the remaining ATP to produce a luminescent signal.
-
The luminescence is measured using a luminometer. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.
-
IC50 values are determined from the dose-response curve.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring the inhibition of kinase activity within intact cells.
1. Western Blotting for Substrate Phosphorylation:
-
Principle: This method detects the phosphorylation status of a known downstream substrate of the target kinase. For ROCK, a common substrate is Myosin Phosphatase Target Subunit 1 (MYPT1).
-
General Protocol:
-
Cells are treated with the test compound at various concentrations.
-
The cells are stimulated to activate the ROCK signaling pathway (e.g., with a RhoA activator).
-
Cells are lysed, and the proteins are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence.
-
The band intensity is quantified to determine the level of substrate phosphorylation and, consequently, the inhibitory effect of the compound.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Simplified ROCK signaling pathway.
Caption: General workflow for in vitro kinase inhibition assays.
Conclusion
The development of highly selective ROCK2 inhibitors is a promising avenue for the treatment of various diseases. A thorough understanding of the selectivity profile, achieved through rigorous quantitative assays, is essential for advancing these compounds through the drug development pipeline. While specific data for "this compound" remains elusive in the public domain, the methodologies and principles outlined in this guide, using data from well-documented inhibitors, provide a robust framework for the evaluation and comparison of ROCK2 inhibitor selectivity. Researchers and drug development professionals are encouraged to employ these systematic approaches to characterize novel inhibitors and to guide the design of next-generation therapeutics with improved safety and efficacy profiles.
References
ROCK2-IN-8: A Technical Guide to its Effects on Cytoskeletal Dynamics and Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ROCK2-IN-8, a potent and orally active inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It details the underlying molecular mechanisms through which ROCK2 inhibition impacts the actin cytoskeleton and subsequently alters cellular morphology. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its effects, and provides visual representations of the relevant signaling pathways and workflows to support research and drug development efforts in fields where cytoskeletal dynamics are paramount.
Introduction to ROCK2 and its Role in Cytoskeletal Regulation
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] There are two highly homologous isoforms, ROCK1 and ROCK2, which share 92% identity within their kinase domains but often play distinct, non-redundant roles in cellular processes.[3][4] ROCK2, in particular, is a central regulator of actin cytoskeleton organization, cell adhesion, motility, and smooth muscle contraction.[1][2][5]
Upon activation by GTP-bound RhoA, ROCK2 initiates a signaling cascade that culminates in increased actomyosin contractility.[5][6] This is primarily achieved through two convergent mechanisms:
-
Direct Phosphorylation of Myosin Light Chain (MLC): ROCK2 can directly phosphorylate MLC, promoting the motor activity of myosin II.[7][8]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK2 phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[8][9] This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.
Furthermore, ROCK2 influences actin filament stability. It phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[6][8][10] The inhibition of cofilin leads to the stabilization and accumulation of F-actin, contributing to the formation of stress fibers and focal adhesions.[10] Given its pivotal role, aberrant ROCK2 signaling is implicated in numerous pathologies, including hypertension, cancer metastasis, and fibrosis, making it a critical therapeutic target.[3][5]
This compound: A Potent ROCK2 Inhibitor
This compound (also referred to as Compound 1) is an orally active small molecule inhibitor of ROCK2. It demonstrates high potency, making it a valuable tool for investigating the physiological and pathological roles of ROCK2.[11]
Quantitative Data: Inhibitor Potency
The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). The data for this compound is presented below, alongside values for other commonly used ROCK inhibitors for comparative purposes.
| Inhibitor | Target(s) | IC50 / Kᵢ (nM) | Notes |
| This compound | ROCK2 | 7.2 | Orally active inhibitor.[11] |
| Belumosudil (KD025) | ROCK2 | 105 (IC50) | Selective for ROCK2 over ROCK1 (>200-fold).[12] |
| RKI-1447 | ROCK1/2 | 14.5 (ROCK1), 6.2 (ROCK2) | Potent dual ROCK1/2 inhibitor.[13] |
| Azaindole 1 | ROCK1/2 | 0.6 (ROCK1), 1.1 (ROCK2) | ATP-competitive dual inhibitor.[13] |
| GSK269962A | ROCK1/2 | 1.6 (ROCK1), 4 (ROCK2) | Potent dual ROCK1/2 inhibitor.[13] |
| Ripasudil (K-115) | ROCK1/2 | 51 (ROCK1), 19 (ROCK2) | Approved for glaucoma treatment.[13] |
| Y-27632 | ROCK1/2 | 220 (ROCK1, Kᵢ), 300 (ROCK2, Kᵢ) | Widely used, but with lower potency.[13] |
| Fasudil | ROCK1/2 | 330 (ROCK1, Kᵢ), 158 (ROCK2, IC50) | Non-specific RhoA/ROCK inhibitor.[13] |
Effects on Cytoskeletal Dynamics and Cell Morphology
By inhibiting ROCK2, this compound is expected to reverse the downstream effects of the RhoA/ROCK2 signaling pathway. This leads to predictable and observable changes in the actin cytoskeleton and overall cell morphology.
Disruption of Actin Stress Fibers
The most prominent effect of ROCK2 inhibition is the disassembly of actin stress fibers.[14][15] By preventing the phosphorylation of MLC and promoting the activity of cofilin (via LIMK inactivation), ROCK2 inhibitors reduce actomyosin contractility and decrease the stability of F-actin filaments. This leads to a rapid breakdown of the organized, bundled stress fibers that traverse the cell.
Alterations in Cell Morphology and Adhesion
The loss of cytoskeletal tension and stress fiber integrity results in significant changes to cell shape.[10][14] Cells treated with ROCK inhibitors often lose their flattened, well-spread appearance and may adopt a more rounded or elongated, neurite-like morphology with thin protrusions.[15] This is a direct consequence of the balance of forces between intracellular contraction and extracellular adhesion being disrupted. Inhibition of ROCK signaling can also lead to a reduction in focal adhesions, further impacting cell adhesion and spreading.[14]
Signaling Pathways and Experimental Workflows
Visualizing the ROCK2 Signaling Pathway
The following diagram illustrates the canonical RhoA/ROCK2 pathway and the points of intervention by an inhibitor like this compound.
Experimental Workflow for Assessing this compound Effects
The diagram below outlines a typical experimental procedure to quantify the effects of this compound on cell morphology and the actin cytoskeleton.
Key Experimental Protocols
Protocol: F-Actin Staining for Cytoskeletal Visualization
This protocol is designed for visualizing the actin cytoskeleton in adherent cells cultured on glass coverslips in a 24-well plate.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound (or other inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 568 Phalloidin)
-
DAPI or Hoechst stain
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells onto coverslips and allow them to adhere and spread for 24 hours. Treat cells with the desired concentration of this compound for the specified time. Include a vehicle-only control (e.g., DMSO).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
F-Actin Staining: Incubate the cells with the fluorescent phalloidin conjugate (diluted in PBS according to manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash twice with PBS. Incubate with DAPI or Hoechst stain (diluted in PBS) for 5 minutes.
-
Final Wash and Mounting: Wash three times with PBS. Gently remove the coverslip, wick away excess PBS, and mount it cell-side down onto a microscope slide using a drop of mounting medium.
-
Imaging: Image using a fluorescence or confocal microscope. Capture images of the actin channel (e.g., TRITC/Rhodamine) and the nuclear channel (e.g., DAPI).
Protocol: Cell-Based Assay for ROCK Activity (MYPT1 Phosphorylation ELISA)
This protocol provides a quantitative method to measure the intracellular activity of ROCK inhibitors by assessing the phosphorylation status of a direct ROCK substrate, MYPT1.[9]
Materials:
-
Cells cultured in a 96-well plate
-
This compound (or other inhibitor)
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for total MYPT1
-
Detection antibody specific for phosphorylated MYPT1 (pMYPT1 at Thr853)
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and grow to confluence. Treat with a serial dilution of this compound for the desired time.
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
ELISA Protocol: a. Transfer the cell lysates to the pre-coated ELISA plate. Incubate to allow the capture antibody to bind total MYPT1. b. Wash the plate to remove unbound components. c. Add the primary detection antibody against pMYPT1 and incubate. d. Wash the plate and add the HRP-conjugated secondary antibody. e. After a final wash, add the TMB substrate and incubate until color develops. f. Add the stop solution to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The signal is proportional to the amount of phosphorylated MYPT1. Calculate the percent inhibition of ROCK activity for each concentration of this compound relative to the vehicle control to determine an IC50 value in a cellular context.
Conclusion
This compound is a potent tool for the targeted inhibition of ROCK2 kinase. Its application in cell-based models leads to distinct and quantifiable effects on the actin cytoskeleton, primarily characterized by the dissolution of stress fibers and significant alterations in cell morphology. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound to investigate the complex roles of ROCK2 signaling in both normal physiology and disease, and to support the development of novel therapeutics targeting this critical pathway.
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK2 inhibition enhances the thermogenic program in white and brown fat tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment [scholarworks.indianapolis.iu.edu]
Delving into ROCK2 Inhibition: A Technical Guide for Novel Disease Models
An in-depth exploration of the therapeutic potential of selective ROCK2 inhibition in emerging disease paradigms for researchers, scientists, and drug development professionals.
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a critical signaling node in a multitude of cellular processes, making it a compelling therapeutic target for a range of diseases. As a key effector of the RhoA GTPase, ROCK2 plays a pivotal role in regulating actin cytoskeleton dynamics, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the RhoA/ROCK2 signaling pathway is implicated in the pathophysiology of various conditions, including cardiovascular diseases, neurodegenerative disorders, autoimmune diseases, and fibrosis.[2][3][4] This technical guide provides a comprehensive overview of a representative selective ROCK2 inhibitor, herein referred to as ROCK2-IN-8, and its application in novel disease models, with a focus on quantitative data, experimental methodologies, and pathway visualization.
The ROCK2 Signaling Pathway
The RhoA/ROCK2 signaling cascade is initiated by the activation of RhoA, a small GTPase, which in turn binds to and activates ROCK2.[1] Activated ROCK2 phosphorylates a variety of downstream substrates, leading to a cascade of cellular events.[5] Key downstream effectors include Myosin Light Chain (MLC), Myosin Phosphatase Target Subunit 1 (MYPT1), and LIM kinases (LIMK).[1][5] Phosphorylation of MLC increases actomyosin contractility, which is fundamental to processes like cell migration and smooth muscle contraction.[1] By phosphorylating and inhibiting MYPT1, ROCK2 further enhances MLC phosphorylation.[5] Activation of LIMK by ROCK leads to the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments.[5]
In the context of the immune system, ROCK2 activation in T helper 17 (Th17) cells leads to the phosphorylation of STAT3, promoting the secretion of pro-inflammatory cytokines such as IL-17 and IL-21.[6] This contributes to inflammatory responses and is a key mechanism in autoimmune diseases.[6] Furthermore, in fibrotic conditions, profibrotic factors activate ROCK2 in fibroblasts, leading to the expression of genes involved in extracellular matrix deposition.[6]
Signaling Pathway Diagram
Caption: The ROCK2 signaling pathway and its point of inhibition by this compound.
Application of this compound in Novel Disease Models
Selective inhibition of ROCK2 has shown significant therapeutic promise in a variety of preclinical disease models. This section details the application of ROCK2 inhibitors in models of pulmonary fibrosis and neurodegenerative disease, presenting key quantitative data and experimental protocols.
Pulmonary Fibrosis Model
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by excessive deposition of extracellular matrix.[7] The RhoA/ROCK pathway is a key regulator of profibrotic signaling.[7] The selective ROCK2 inhibitor, GNS-3595, has been evaluated in a bleomycin-induced mouse model of pulmonary fibrosis.[7][8]
| Parameter | Vehicle Control | GNS-3595 (Therapeutic Dose) | Fold Change | p-value | Reference |
| Lung Collagen Content (µ g/lung ) | ~350 | ~250 | ~0.71 | <0.05 | [7] |
| α-SMA Expression (relative units) | High | Significantly Reduced | - | <0.05 | [7] |
| Fibronectin Expression (relative units) | High | Significantly Reduced | - | <0.05 | [7] |
Note: The table presents illustrative data based on published findings. Actual values may vary between experiments.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
This compound Administration: Therapeutic administration of the ROCK2 inhibitor (e.g., GNS-3595) is initiated several days (e.g., day 7 or 10) after bleomycin instillation. The inhibitor is typically administered orally once or twice daily.
-
Endpoint Analysis: Mice are euthanized at a specific time point (e.g., day 21 or 28) after bleomycin administration.
-
Outcome Measures:
-
Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis.
-
Collagen Quantification: Lung collagen content is measured using a Sircol collagen assay.
-
Protein Expression: Levels of profibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin are determined by Western blotting or immunohistochemistry of lung tissue lysates.
-
Gene Expression: RNA is extracted from lung tissue to analyze the expression of fibrosis-related genes by qRT-PCR.
-
Experimental Workflow Diagram
Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
Alzheimer's Disease Model
ROCK2 has been implicated in the pathogenesis of Alzheimer's disease (AD) through its role in amyloid-β (Aβ) production and tau pathology.[3] Inhibition of ROCK2 has been shown to promote the trafficking of amyloid precursor protein (APP) and beta-site cleaving enzyme 1 (BACE1) to lysosomes for degradation, thereby reducing Aβ production.[3]
| Parameter | Vehicle Control | SR3677 (ROCK2 Inhibitor) | % Change | p-value | Reference |
| Aβ40 Levels (in primary neurons) | Baseline | Reduced | ~ -50% | <0.01 | [3] |
| Aβ42 Levels (in primary neurons) | Baseline | Reduced | ~ -50% | <0.01 | [3] |
| APP-Lysosome Colocalization | Baseline | Increased | - | <0.05 | [3] |
| BACE1-Lysosome Colocalization | Baseline | Increased | - | <0.05 | [3] |
Note: The table presents illustrative data based on published findings with the selective ROCK2 inhibitor SR3677.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 16-18 mouse embryos and cultured. Alternatively, human embryonic kidney (HEK293) cells stably expressing human APP can be used.
-
This compound Treatment: Cells are treated with the selective ROCK2 inhibitor (e.g., SR3677) at various concentrations for a specified duration (e.g., 24-48 hours).
-
Aβ Quantification: Conditioned media from the cell cultures is collected, and levels of Aβ40 and Aβ42 are measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Immunocytochemistry and Confocal Microscopy: Cells are fixed, permeabilized, and stained with antibodies against APP, BACE1, and a lysosomal marker (e.g., LAMP1). Colocalization of these proteins is visualized and quantified using confocal microscopy.
-
Western Blotting: Cell lysates are analyzed by Western blotting to assess the total levels of APP, BACE1, and ROCK2.
Logical Relationship Diagram
Caption: Logical flow of the therapeutic mechanism of ROCK2 inhibition in Alzheimer's disease.
Conclusion
The selective inhibition of ROCK2 presents a promising therapeutic strategy for a diverse range of diseases. The data and protocols outlined in this guide for representative ROCK2 inhibitors in models of pulmonary fibrosis and Alzheimer's disease highlight the potential of this approach. The provided visualizations of the ROCK2 signaling pathway and experimental workflows offer a clear framework for researchers to design and interpret studies utilizing novel ROCK2 inhibitors like this compound. Further investigation into the nuances of ROCK2 signaling and the development of highly selective inhibitors will continue to pave the way for new and effective treatments for these and other challenging diseases.
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. atsjournals.org [atsjournals.org]
Structural Analysis of the ROCK2-IN-8 Inhibitor Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural and functional analysis of the binding pocket of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) in complex with its inhibitor, ROCK2-IN-8. ROCK2 is a crucial serine/threonine kinase that plays a significant role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.[1][2] Its dysregulation has been implicated in numerous diseases, making it a prime target for therapeutic intervention. This document summarizes the key interactions between this compound and the enzyme's active site, presents quantitative binding data, and outlines relevant experimental protocols for studying such interactions.
Introduction to ROCK2 and the this compound Inhibitor
ROCK2 is a key effector of the small GTPase RhoA.[3] The RhoA/ROCK signaling pathway is involved in a multitude of physiological and pathological processes.[4][5] Consequently, inhibitors of ROCK2 have garnered significant interest as potential therapeutics for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[3][6]
This compound is a potent and selective inhibitor of ROCK2.[7] Understanding the precise mechanism by which this inhibitor interacts with the ROCK2 binding pocket is essential for the rational design of next-generation therapeutics with improved potency and selectivity.
Structural Overview of the this compound Binding Pocket
While a specific co-crystal structure of ROCK2 with this compound is not publicly available in the Protein Data Bank (PDB) at the time of this writing, analysis of ROCK2 in complex with other inhibitors provides significant insights into the key features of the ATP-binding site where this compound is expected to bind. The binding pocket is located in the kinase domain and is characterized by several key regions that are crucial for inhibitor binding.
Computational docking and structure-activity relationship (SAR) studies of various ROCK2 inhibitors highlight the importance of interactions with the following key regions and residues:
-
Hinge Region: This region forms hydrogen bonds with the inhibitor, anchoring it in the active site.
-
Hydrophobic Pocket: Comprising several nonpolar residues, this pocket accommodates hydrophobic moieties of the inhibitor, contributing significantly to binding affinity. Key residues often include Val80, Ala93, Leu195, and Ala205.[8]
-
Gatekeeper Residue: The nature of this residue can influence the selectivity of inhibitors between different kinases.
-
DFG Motif: The conformation of this motif (in or out) determines the activation state of the kinase and can be exploited by different types of inhibitors.
Quantitative Analysis of this compound Binding
The potency of this compound is demonstrated by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target | IC50 (nM) | Assay Condition | Reference |
| This compound | ROCK2 | 7.2 | Biochemical Assay | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the structural and functional analysis of ROCK2 inhibitors.
Recombinant ROCK2 Expression and Purification
Objective: To produce purified, active ROCK2 kinase for use in binding and activity assays.
Protocol:
-
Construct Generation: The human ROCK2 kinase domain (e.g., amino acids 6-553) is subcloned into a baculovirus expression vector, often with an N-terminal affinity tag such as Glutathione S-transferase (GST) for purification.
-
Baculovirus Expression: The recombinant vector is used to transfect insect cells (e.g., Spodoptera frugiperda Sf9 cells). High-titer viral stocks are generated and used to infect larger scale cultures for protein expression.
-
Cell Lysis: Infected cells are harvested and lysed in a buffer containing detergents, protease inhibitors, and DNase.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a glutathione-agarose resin column. The column is washed extensively to remove non-specifically bound proteins.
-
Elution: The GST-tagged ROCK2 protein is eluted from the resin using a buffer containing reduced glutathione.
-
Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining. Protein concentration is determined using a standard method such as the Bradford assay. The final protein is stored in a glycerol-containing buffer at -80°C.[9]
In Vitro Kinase Activity Assay (Radiometric)
Objective: To determine the inhibitory potency (IC50) of compounds against ROCK2.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).[9]
-
Substrate and ATP: A specific peptide substrate for ROCK2 (e.g., a synthetic peptide containing the LRRWSLG sequence) and radiolabeled [γ-³²P]ATP are added to the reaction mixture.[9]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells of a microtiter plate.
-
Enzyme Addition: The kinase reaction is initiated by the addition of purified recombinant ROCK2 enzyme.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper and washing steps. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the inhibitor-kinase interaction.
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for amine coupling.
-
Ligand Immobilization: Purified recombinant ROCK2 is immobilized on the sensor chip surface.
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are injected over the sensor surface.
-
Data Collection: The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).
Signaling Pathways and Experimental Workflows
Visual representations of the ROCK2 signaling pathway and a typical experimental workflow for inhibitor analysis are provided below using Graphviz.
ROCK2 Signaling Pathway
Caption: Simplified ROCK2 signaling pathway leading to cytoskeletal reorganization and smooth muscle contraction, and the point of intervention by this compound.
Experimental Workflow for ROCK2 Inhibitor Analysis
Caption: A typical experimental workflow for the characterization of a novel ROCK2 inhibitor, from synthesis to lead optimization.
Conclusion
The structural and functional analysis of the this compound binding pocket provides a foundation for understanding the molecular basis of its inhibitory activity. The quantitative data underscores its potency, and the detailed experimental protocols offer a practical guide for researchers in the field of kinase inhibitor discovery. Further elucidation of the co-crystal structure of ROCK2 with this compound will undoubtedly accelerate the development of more selective and effective therapeutics targeting the ROCK signaling pathway.
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
Methodological & Application
Application Notes and Protocols: Utilizing a Selective ROCK2 Inhibitor in a Murine Model of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Note on ROCK2-IN-8: As of the latest literature review, specific studies detailing the use of this compound in a murine model of idiopathic pulmonary fibrosis (IPF) have not been identified. The following application notes and protocols are therefore based on the established use of other selective ROCK2 inhibitors in the widely accepted bleomycin-induced model of pulmonary fibrosis. These guidelines provide a robust framework for investigating a novel selective ROCK2 inhibitor, such as this compound, and should be adapted and optimized accordingly.
Introduction to ROCK2 Inhibition in Idiopathic Pulmonary Fibrosis
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible decline in lung function. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a critical regulator of pro-fibrotic processes.[1][2][3] Of the two isoforms, ROCK1 and ROCK2, ROCK2 has been specifically implicated in inflammation, myofibroblast differentiation, and collagen production, making it a promising therapeutic target for IPF.[1][2][4] Selective inhibition of ROCK2 is being explored as a therapeutic strategy to mitigate the progression of pulmonary fibrosis while potentially avoiding some of the side effects associated with non-selective ROCK inhibition, such as hypotension.[2][5]
Preclinical studies utilizing the bleomycin-induced murine model of pulmonary fibrosis have demonstrated that selective ROCK2 inhibitors can effectively attenuate fibrosis.[6][7] These inhibitors have been shown to reduce collagen deposition, decrease the expression of fibrotic markers like α-smooth muscle actin (α-SMA), and modulate inflammatory responses.[1][6]
The ROCK2 Signaling Pathway in Pulmonary Fibrosis
The ROCK2 signaling pathway plays a pivotal role in the pathogenesis of pulmonary fibrosis through its involvement in multiple cellular processes. Upon activation by upstream signals such as transforming growth factor-beta (TGF-β) and lysophosphatidic acid (LPA), ROCK2 promotes the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts.[2][5] This process is largely mediated through the regulation of the actin cytoskeleton. ROCK2 also contributes to pro-inflammatory responses and has been shown to influence the polarization of macrophages.[1][4]
Quantitative Data from Preclinical Studies
The following tables summarize the efficacy of various ROCK inhibitors in the bleomycin-induced murine model of pulmonary fibrosis. This data can serve as a benchmark for evaluating a novel selective ROCK2 inhibitor.
Table 1: Efficacy of a Dual ROCK1/2 Inhibitor (Compound 1) in a Rat Model of Bleomycin-Induced IPF [8][9]
| Treatment Group | Dose | Ashcroft Fibrosis Score (Mean ± SD) |
| Vehicle Control | - | 6.5 ± 0.8 |
| Bleomycin + Vehicle | - | 6.5 ± 0.8 |
| Bleomycin + Compound 1 | 5 mg/kg, BID | 3.2 ± 0.5 |
| Bleomycin + Nintedanib | 100 mg/kg, QD | 3.5 ± 0.6 |
| *p < 0.05 compared to Bleomycin + Vehicle group |
Table 2: Effects of a Non-Selective ROCK Inhibitor (WXWH0265) on Lung Index and Hydroxyproline Content in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis [1]
| Treatment Group | Day | Lung Index (Lung/Body Weight Ratio) (Mean ± SEM) | Hydroxyproline (µg/mg lung tissue) (Mean ± SEM) |
| Saline | 28 | 0.52 ± 0.03 | 25.3 ± 2.1 |
| Bleomycin | 28 | 0.85 ± 0.06 | 58.7 ± 4.5 |
| Bleomycin + WXWH0265 (10 mg/kg) | 28 | 0.68 ± 0.05 | 42.1 ± 3.8 |
| Bleomycin + WXWH0265 (25 mg/kg) | 28 | 0.61 ± 0.04 | 35.8 ± 3.2 |
| *p < 0.05, **p < 0.01 compared to Bleomycin group |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the efficacy of a selective ROCK2 inhibitor in a bleomycin-induced murine model of pulmonary fibrosis.
Experimental Workflow
Bleomycin-Induced Pulmonary Fibrosis Model
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate (e.g., from Nippon Kayaku)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer)
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Anesthetize the mouse using a suitable anesthetic.
-
Position the mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline incision in the neck.
-
Using a microsprayer, intratracheally instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
Administer post-operative analgesics as required.
-
Sham control mice should receive an equal volume of sterile saline.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, DMSO/saline mixture - vehicle to be determined based on the solubility of this compound)
-
Oral gavage needles or equipment for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average body weight of the mice.
-
Begin treatment with this compound either prophylactically (starting before or at the time of bleomycin administration) or therapeutically (starting several days after bleomycin administration, e.g., day 7).
-
Administer this compound via oral gavage or intraperitoneal injection once or twice daily. The exact dose and frequency will need to be determined in dose-ranging studies.
-
The vehicle control group should receive an equal volume of the vehicle using the same administration route and schedule.
-
A positive control group, treated with an approved anti-fibrotic agent like nintedanib or pirfenidone, is recommended.
Hydroxyproline Assay for Collagen Quantification
Materials:
-
Excised lung tissue
-
6N HCl
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standard
-
Spectrophotometer
Procedure:
-
Excise the whole lung or a specific lobe and weigh it.
-
Homogenize the lung tissue in distilled water.
-
Hydrolyze the homogenate in 6N HCl at 110-120°C for 12-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Add DMAB reagent and incubate at 60°C for 15-20 minutes.
-
Cool the samples and measure the absorbance at 560 nm.
-
Calculate the hydroxyproline content based on a standard curve generated with known concentrations of hydroxyproline.
-
Express the results as µg of hydroxyproline per mg of lung tissue.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
Materials:
-
Paraffin-embedded lung sections (5 µm)
-
Primary antibody: anti-α-SMA antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the lung sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary anti-α-SMA antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the color with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Quantify the α-SMA positive area using image analysis software.
Conclusion
The inhibition of ROCK2 presents a promising therapeutic avenue for the treatment of idiopathic pulmonary fibrosis. The protocols and data presented here provide a comprehensive guide for the preclinical evaluation of novel selective ROCK2 inhibitors like this compound in a murine model of the disease. Careful optimization of dosing, administration routes, and treatment schedules will be crucial for determining the therapeutic potential of new compounds. Through rigorous preclinical testing, researchers can advance the development of novel and effective therapies for patients suffering from IPF.
References
- 1. Inhibition of ROCK ameliorates pulmonary fibrosis by suppressing M2 macrophage polarisation through phosphorylation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROCK activation in lung of idiopathic pulmonary fibrosis with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GENOSCO [genosco.com]
- 7. redxpharma.com [redxpharma.com]
- 8. Evaluating a Specific Dual ROCK Inhibitor against Bleomycin-Induced Idiopathic Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Optimal Concentration of ROCK2-IN-8 for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ROCK2-IN-8, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), in Western blot analysis. This document outlines the recommended concentration ranges, detailed experimental protocols, and relevant signaling pathways to facilitate the effective use of this inhibitor in research and drug development settings.
Introduction to ROCK2 and this compound
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal organization, cell motility, smooth muscle contraction, and apoptosis.[1][3] Specifically, ROCK2 is involved in the phosphorylation of several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn regulate cellular contractility and actin filament stability.[1][4]
This compound is a highly selective and orally active inhibitor of ROCK2, with a reported IC50 of 7.2 nM.[5] Its potency and selectivity make it a valuable tool for investigating the specific roles of ROCK2 in various signaling pathways and for preclinical studies. Western blotting is a common technique used to assess the efficacy of this compound by measuring the phosphorylation status of its downstream targets.
Data Presentation: Inhibitor Concentrations for Cellular Assays
While a definitive optimal concentration for this compound in every cell type and for every experiment does not exist, a starting range can be extrapolated from its IC50 value and by comparing it to other well-characterized ROCK inhibitors. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Inhibitor | Target(s) | IC50/Ki | Typical Working Concentration (Cell Culture) | Reference |
| This compound | ROCK2 | IC50: 7.2 nM | 100 nM - 1 µM (Recommended starting range) | [5] |
| Y-27632 | ROCK1/ROCK2 | Ki: 140 nM (ROCK1), 300 nM (ROCK2) | 1 µM - 50 µM | [6][7][8][9] |
| KD025 (Belumosudil) | ROCK2 | IC50: 105 nM | 100 nM - 10 µM | [10][11][12] |
Signaling Pathway
The following diagram illustrates the simplified ROCK2 signaling pathway, highlighting the downstream targets relevant for Western blot analysis upon treatment with this compound.
Caption: ROCK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Cell Treatment with this compound for Western Blot Analysis
This protocol describes the treatment of adherent cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Cell culture medium appropriate for your cell line
-
Adherent cells of interest
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 500 nM, 1 µM). A vehicle control (DMSO) at the same final concentration as the highest inhibitor dose should also be prepared.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective plates.
-
Incubate the cells for the desired treatment duration. A typical starting point is 1-4 hours. Time-course experiments may be necessary to determine the optimal treatment time.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Extraction:
-
Incubate the lysate on ice for 15-30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the protein) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for Western Blot:
-
Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
The samples are now ready for SDS-PAGE and Western blotting.
-
Western Blot Protocol for Analyzing ROCK2 Activity
This protocol provides a general procedure for Western blotting to detect the phosphorylation of ROCK2 downstream targets.
Materials:
-
Protein samples from this compound treated and control cells
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-MYPT1, anti-phospho-Cofilin, anti-Cofilin, anti-ROCK2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels or a loading control on the same membrane, the membrane can be stripped and re-probed with the respective antibodies.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to determine the optimal concentration of this compound for Western blot analysis.
Caption: Workflow for Determining Optimal this compound Concentration.
References
- 1. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Y-27632 | Cell Signaling Technology [cellsignal.com]
- 7. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROCK2-IN-8 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK2-IN-8 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.[1] Dysregulation of the ROCK2 signaling pathway has been implicated in numerous diseases, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays, designed to identify and characterize novel ROCK2 inhibitors. The provided methodologies are suitable for academic research and industrial drug discovery settings.
This compound: A Potent Inhibitor for HTS Applications
This compound demonstrates high potency, making it an excellent reference compound for HTS campaigns.
| Compound | Target | IC50 |
| This compound | ROCK2 | 7.2 nM[1] |
Table 1: In vitro potency of this compound. The half-maximal inhibitory concentration (IC50) was determined in a biochemical assay.
The ROCK2 Signaling Pathway
The ROCK2 signaling pathway is a key regulator of cellular contractility and cytoskeletal dynamics. The small GTPase RhoA activates ROCK2, which in turn phosphorylates multiple downstream substrates. A primary substrate is Myosin Light Chain (MLC), which leads to increased actomyosin contractility. Another important substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), and its phosphorylation by ROCK2 inhibits myosin phosphatase activity, further promoting the phosphorylated state of MLC.
References
Application Notes and Protocols for Assessing ROCK2-IN-8 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and inflammation.[1][2] Dysregulation of the ROCK2 signaling pathway has been implicated in the pathophysiology of various diseases, making it a compelling therapeutic target. ROCK2-IN-8 is a potent and selective inhibitor of ROCK2, and this document provides detailed protocols for assessing its efficacy in preclinical animal models of fibrosis and neuroinflammation.
The protocols outlined below are designed to provide a robust framework for evaluating the therapeutic potential of this compound. These guidelines are based on established methodologies for testing ROCK inhibitors in relevant disease models and can be adapted to specific research needs.
ROCK2 Signaling Pathway
The diagram below illustrates the central role of ROCK2 in cellular signaling. Upon activation by RhoA, ROCK2 phosphorylates downstream substrates, leading to the regulation of actin cytoskeleton dynamics and gene expression involved in inflammation and fibrosis.
Caption: ROCK2 signaling pathway and mechanism of inhibition by this compound.
Pharmacokinetic Profile of ROCK2 Inhibitors
A summary of pharmacokinetic parameters for the related ROCK2 inhibitor KD025 (Belumosudil) is provided below. While specific parameters for this compound may vary, this data can inform initial study design.
| Parameter | Value | Species | Reference |
| Bioavailability | 64% | Human | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1.26 - 2.53 hours | Human | [4] |
| Protein Binding | High | N/A | N/A |
| Metabolism | Primarily hepatic (CYP3A) | Human | [3] |
| Excretion | ~85% in feces | Human | [3] |
Protocol 1: Assessing this compound Efficacy in a Mouse Model of Pulmonary Fibrosis
This protocol describes the induction of pulmonary fibrosis using bleomycin and subsequent treatment with this compound to evaluate its anti-fibrotic effects.
1. Materials and Reagents
-
Bleomycin sulfate
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water)
-
Sterile saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Materials for histology (formalin, paraffin, hematoxylin and eosin, Masson's trichrome stain)
-
Reagents for hydroxyproline assay
-
Reagents for quantitative PCR (qPCR)
-
Antibodies for Western blotting and immunohistochemistry (e.g., anti-α-SMA, anti-collagen I)
2. Experimental Workflow
Caption: Experimental workflow for the pulmonary fibrosis model.
3. Detailed Experimental Protocol
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize mice using isoflurane or ketamine/xylazine.
-
Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline. Control animals receive sterile saline only.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle. Based on studies with similar compounds, a starting dose of 100 mg/kg administered once or twice daily by oral gavage is recommended.[5] A vehicle-treated group should be included.
-
Begin treatment 24 hours after bleomycin instillation and continue for 21 days.
-
-
Efficacy Endpoints (Day 21):
-
Histological Analysis:
-
Perfuse lungs with saline and fix with 10% neutral buffered formalin.
-
Embed in paraffin and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess inflammation and collagen deposition.
-
Quantify fibrosis using the Ashcroft scoring method.
-
-
Hydroxyproline Assay:
-
Hydrolyze a portion of the lung tissue and measure hydroxyproline content as an indicator of total collagen.
-
-
Gene and Protein Expression Analysis:
-
Isolate RNA and protein from lung tissue.
-
Perform qPCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).
-
Perform Western blotting or immunohistochemistry to quantify the protein levels of α-smooth muscle actin (α-SMA) and collagen type I.
-
-
4. Data Presentation
| Group | Treatment | Ashcroft Score (mean ± SEM) | Hydroxyproline Content (µ g/lung ) | Col1a1 mRNA (fold change) |
| 1 | Saline + Vehicle | |||
| 2 | Bleomycin + Vehicle | |||
| 3 | Bleomycin + this compound (Dose 1) | |||
| 4 | Bleomycin + this compound (Dose 2) |
Protocol 2: Assessing this compound Efficacy in a Mouse Model of Neuroinflammation
This protocol details the use of lipopolysaccharide (LPS) to induce neuroinflammation and evaluate the anti-inflammatory effects of this compound.
1. Materials and Reagents
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., sterile saline or DMSO/saline mixture)
-
Anesthetics
-
Reagents for ELISA (e.g., TNF-α, IL-1β, IL-6 kits)
-
Reagents for qPCR
-
Antibodies for immunohistochemistry (e.g., anti-Iba1, anti-GFAP)
-
Materials for behavioral testing (e.g., open field, elevated plus maze)
2. Experimental Workflow
Caption: Experimental workflow for the neuroinflammation model.
3. Detailed Experimental Protocol
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
This compound Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) or by oral gavage daily for 7 days prior to the LPS challenge. A dose range of 10-50 mg/kg can be explored.
-
-
Induction of Neuroinflammation:
-
On day 7, one hour after the final this compound dose, administer a single i.p. injection of LPS (0.5 - 1 mg/kg). Control animals receive sterile saline.
-
-
Efficacy Endpoints:
-
Behavioral Analysis (4-6 hours post-LPS):
-
Assess sickness behavior, anxiety-like behavior, and locomotor activity using tests such as the open field test and elevated plus maze.
-
-
Cytokine and Chemokine Analysis (24 hours post-LPS):
-
Collect brain tissue (hippocampus and cortex) and plasma.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
-
Immunohistochemistry (24 hours post-LPS):
-
Perfuse brains and fix in 4% paraformaldehyde.
-
Prepare brain sections and perform immunohistochemical staining for markers of microglial activation (Iba1) and astrogliosis (GFAP).
-
Quantify the number and morphology of activated microglia and astrocytes.
-
-
Gene Expression Analysis (24 hours post-LPS):
-
Isolate RNA from brain tissue to measure the expression of inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2) by qPCR.
-
-
4. Data Presentation
| Group | Treatment | TNF-α (pg/mg protein) | Iba1-positive cells/mm² | Open Field (distance traveled, cm) |
| 1 | Vehicle + Saline | |||
| 2 | Vehicle + LPS | |||
| 3 | This compound (Dose 1) + LPS | |||
| 4 | This compound (Dose 2) + LPS |
Conclusion
These detailed protocols provide a comprehensive guide for the preclinical evaluation of this compound in validated animal models of fibrosis and neuroinflammation. The suggested endpoints will allow for a thorough assessment of the compound's efficacy and mechanism of action. Adherence to these standardized procedures will facilitate the generation of reproducible and reliable data, crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulary Drug Review: Belumosudil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ROCK2-IN-8 in Primary Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ROCK2-IN-8, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), in primary human cell culture. This document outlines the mechanism of action, provides detailed protocols for experimental use, and summarizes key quantitative data to facilitate the integration of this compound into research and drug development workflows.
Introduction
ROCK2 is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1] As a key downstream effector of the small GTPase RhoA, ROCK2 is involved in a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of the RhoA/ROCK2 signaling pathway is implicated in various pathological conditions, including cancer, fibrosis, and cardiovascular diseases. This compound is a potent inhibitor of ROCK2, offering a valuable tool for investigating the physiological and pathological roles of this kinase in primary human cells.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ROCK2, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. The primary signaling pathway involves the activation of RhoA, which in turn activates ROCK2. Activated ROCK2 then phosphorylates several key substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and stress fiber formation. By inhibiting ROCK2, this compound disrupts these signaling cascades, resulting in decreased cellular contraction, altered cell morphology, and modulation of cell motility and adhesion.
References
Application Notes and Protocols for ROCK2-IN-8 in Vascular Smooth Muscle Cell Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK2-IN-8 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a pivotal role in regulating vascular smooth muscle cell (VSMC) contraction.[1] The RhoA/ROCK signaling pathway is a key regulator of smooth muscle contraction, and its hyperactivation is implicated in various cardiovascular diseases, including hypertension and vasospasm. ROCK2, in particular, has been identified as the predominant isoform involved in VSMC contractility, making it an attractive therapeutic target.[2]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate VSMC contraction. Detailed protocols for key in vitro experiments are provided, along with expected outcomes and data presentation guidelines.
Mechanism of Action
ROCK2 mediates VSMC contraction primarily through the phosphorylation of downstream targets that regulate the calcium sensitivity of the contractile apparatus. The canonical pathway involves the inhibition of myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20).[2][3]
The key steps in the ROCK2-mediated signaling pathway leading to VSMC contraction are:
-
Activation of RhoA: Vasoactive agonists, such as angiotensin II and phenylephrine, bind to their respective G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA.
-
ROCK2 Activation: GTP-bound RhoA binds to and activates ROCK2.
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): Activated ROCK2 phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP at Threonine 696 (Thr696) and Threonine 853 (Thr853).[4] This phosphorylation inhibits the activity of MLCP.
-
Increased Myosin Light Chain (MLC20) Phosphorylation: With MLCP inhibited, the phosphorylation of MLC20 at Serine 19 (Ser19) by Ca2+/calmodulin-dependent myosin light chain kinase (MLCK) is sustained. ROCK2 can also directly phosphorylate MLC20.[3]
-
Actin-Myosin Interaction and Contraction: Phosphorylated MLC20 promotes the interaction between actin and myosin filaments, leading to VSMC contraction.
This compound, as a selective inhibitor of ROCK2, is expected to reverse these effects, leading to vasodilation.
Signaling Pathway Diagram
Caption: ROCK2 signaling pathway in VSMC contraction and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the known quantitative data for this compound and the expected effects based on studies with other selective ROCK2 inhibitors.
| Parameter | Value | Cell/Tissue Type | Comments |
| This compound IC50 | 7.2 nM | N/A | Potent inhibitor of ROCK2 enzymatic activity.[1] |
| Expected EC50 for Vasodilation | 1 - 100 nM | Isolated Arteries | Expected range for relaxation of pre-constricted vascular rings. This is an estimate and should be determined empirically. |
| Effect on p-MYPT1 (Thr696/853) | Decrease | VSMCs | Expected to decrease agonist-induced phosphorylation. |
| Effect on p-MLC20 (Ser19) | Decrease | VSMCs | Expected to decrease agonist-induced phosphorylation. |
Experimental Protocols
A. Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of MYPT1 and MLC20 in VSMCs.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of VSMC protein phosphorylation.
Materials:
-
Vascular smooth muscle cells (e.g., primary aortic VSMCs or A7r5 cell line)
-
Cell culture medium (e.g., DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Vasoactive agonist (e.g., Angiotensin II, Phenylephrine)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696/Thr853), anti-total-MYPT1, anti-phospho-MLC20 (Ser19), anti-total-MLC20, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture: Plate VSMCs in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium for 24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a vasoactive agonist (e.g., 1 µM Angiotensin II) for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Quantification: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
B. Immunofluorescence Staining for Cytoskeletal Changes
This protocol allows for the visualization of changes in the actin cytoskeleton and the localization of phosphorylated MLC20.
Materials:
-
VSMCs cultured on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-MLC20 (Ser19)
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Culture and treat VSMCs on coverslips as described in the Western blot protocol (steps 1-4).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-phospho-MLC20 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and image using a fluorescence microscope.
C. Aortic Ring Tension Assay
This ex vivo protocol measures the effect of this compound on the contractility of isolated arterial segments.
Experimental Workflow Diagram
Caption: Workflow for aortic ring tension assay.
Materials:
-
Thoracic aorta from a rodent model (e.g., rat or mouse)
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)
-
Vasoconstrictor (e.g., Phenylephrine, U46619)
-
This compound
-
Organ bath system with force transducers and data acquisition software
Protocol:
-
Aorta Isolation: Euthanize the animal and carefully dissect the thoracic aorta, placing it in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Equilibration: Equilibrate the rings under a resting tension (e.g., 1-2 g for rat aorta) for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60 mM).
-
Pre-constriction: After washing out the KCl, pre-constrict the rings to approximately 80% of their maximal contraction with a vasoactive agonist (e.g., 1 µM Phenylephrine).
-
Relaxation Curve: Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot a concentration-response curve to determine the EC50 value.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in aqueous buffers. A similar compound, ROCK2-IN-2, is soluble in DMSO at 100 mg/mL.[5]
-
Specificity: While this compound is a selective ROCK2 inhibitor, it is good practice to include a non-selective ROCK inhibitor (e.g., Y-27632) as a positive control to compare the effects.
-
Off-target Effects: At high concentrations, the selectivity of any inhibitor may be reduced. It is important to perform dose-response experiments to determine the optimal concentration range for selective ROCK2 inhibition.
-
Cell Type and Species Differences: The response to ROCK2 inhibition may vary between different types of VSMCs and between species. Protocols may need to be optimized accordingly.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of ROCK2 in vascular smooth muscle cell contraction and its potential as a therapeutic target in cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ROCK2-IN-8 Treatment in Tumor Xenografts
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of studies involving the selective ROCK2 inhibitor, ROCK2-IN-8, in tumor xenograft models. Given the limited publicly available data specifically for this compound in xenograft studies, this document provides a representative experimental design based on studies with other highly selective ROCK2 inhibitors.
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal organization, cell motility, and proliferation.[1] In the context of oncology, dysregulation of the RhoA/ROCK2 signaling pathway is implicated in cancer progression, including epithelial-mesenchymal transition, invasion, and metastasis.[1] Inhibition of ROCK2 has been shown to suppress tumor growth and is a promising therapeutic strategy.[2][3] Knockdown of ROCK2, but not ROCK1, has demonstrated tumor growth inhibition in xenograft animal models, highlighting the specific role of this isoform in tumor cell survival.[2][3]
This compound is a potent and selective inhibitor of ROCK2. These protocols outline the necessary steps for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
ROCK2 Signaling Pathway in Cancer
The RhoA/ROCK2 signaling pathway is a key regulator of cancer cell behavior. Upon activation by RhoA, ROCK2 phosphorylates downstream substrates, leading to increased actomyosin contractility, stress fiber formation, and focal adhesion dynamics. These cellular changes promote cancer cell migration and invasion. Furthermore, the ROCK2 pathway is involved in regulating cell cycle progression and has been linked to therapy resistance.[1]
Experimental Design and Protocols
This section details the protocol for a subcutaneous tumor xenograft study to evaluate the efficacy of this compound.
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| This compound | Selleckchem | S7813 |
| Human Cancer Cell Line | ATCC | Varies |
| Athymic Nude Mice (e.g., NU/J) | The Jackson Laboratory | 002019 |
| Matrigel® Matrix | Corning | 354234 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Vehicle (e.g., DMSO, PEG300) | Sigma-Aldrich | Varies |
| Calipers | VWR | Varies |
Experimental Workflow
The following diagram illustrates the major steps in the xenograft study.
Detailed Protocols
3.3.1. Cell Culture
-
Culture human cancer cells (e.g., HT-1080 fibrosarcoma or PANC-1 pancreatic cancer) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
3.3.2. Tumor Cell Implantation
-
Harvest cells using Trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® Matrix at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each athymic nude mouse.
3.3.3. Tumor Growth Monitoring and Treatment
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.[4]
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection). A representative dosing for a selective ROCK inhibitor is 60 mg/kg, administered daily.[5]
-
Monitor animal body weight and general health throughout the study.
3.3.4. Endpoint Analysis
-
Continue treatment and tumor measurements for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint volume.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or pharmacodynamic markers.
Data Presentation and Expected Outcomes
The efficacy of this compound is determined by its ability to inhibit tumor growth. The following tables provide a template for presenting the quantitative data.
Table 2: Representative In Vivo Efficacy of a Selective ROCK2 Inhibitor
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | p.o. | 1200 ± 150 | - |
| This compound | 30 | p.o. | 750 ± 100 | 37.5 |
| This compound | 60 | p.o. | 480 ± 80 | 60.0 |
| Positive Control | Varies | Varies | Varies | Varies |
Note: Data are hypothetical and for illustrative purposes.
Table 3: Representative Pharmacokinetic Parameters of a Selective ROCK2 Inhibitor in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Selective ROCK2 Inhibitor | 10 | p.o. | 1500 | 0.5 | 4500 |
| Selective ROCK2 Inhibitor | 30 | p.o. | 4200 | 1.0 | 13500 |
Note: Data are hypothetical and based on general characteristics of small molecule kinase inhibitors.
Conclusion
This document provides a detailed framework for designing and conducting preclinical xenograft studies to evaluate the anti-tumor efficacy of this compound. Adherence to these protocols will enable the generation of robust and reproducible data to support the continued development of this and other selective ROCK2 inhibitors as potential cancer therapeutics. The provided templates for data presentation will facilitate clear and concise reporting of findings.
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell Line Efficacy Studies [jax.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: ROCK2-IN-8 as a Pharmacological Tool for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes central to neuroscience. These include, but are not limited to, neuronal survival, axonal regeneration, neurite outgrowth, and microglial activity.[1][2] Dysregulation of the ROCK2 signaling pathway has been implicated in the pathophysiology of various neurological disorders, including stroke, Alzheimer's disease, spinal cord injury, and traumatic brain injury.[2][3] Consequently, selective inhibition of ROCK2 has emerged as a promising therapeutic strategy for these conditions.
ROCK2-IN-8 is a potent and orally active inhibitor of ROCK2, with a reported IC50 value of 7.2 nM.[4] As a valuable pharmacological tool, this compound allows for the precise investigation of ROCK2 function in both in vitro and in vivo models of neurological disease and repair. These application notes provide an overview of the inhibitor, its mechanism of action, and detailed protocols for its use in key neuroscience research applications.
Mechanism of Action
ROCK2 is a downstream effector of the small GTPase RhoA. Upon activation by RhoA, ROCK2 phosphorylates a variety of substrates, leading to the regulation of the actin cytoskeleton, cell adhesion, and motility.[3] Key downstream targets include LIM kinase 1 (LIMK1), Myosin Light Chain (MLC), and the myosin binding subunit of myosin phosphatase (MYPT1). Phosphorylation of LIMK1 leads to the inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments and inhibition of neurite outgrowth.[1] Phosphorylation of MLC and inhibition of MYPT1 increases actomyosin contractility. This compound, as a selective inhibitor, is presumed to act by competing with ATP for the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream targets.
Data Presentation: Comparative Inhibitor Activity
For researchers selecting a pharmacological tool, understanding the selectivity and potency of an inhibitor is crucial. The following table summarizes the inhibitory activity of this compound and other commonly used ROCK inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity Profile | Reference |
| This compound | ROCK2 | IC50: 7.2 nM | Selective for ROCK2. | [4] |
| KD025 (Belumosudil) | ROCK2 | IC50: 105 nM | ~200-fold selective for ROCK2 over ROCK1 (IC50: 24 µM). | [5] |
| SR3677 | ROCK2 | Not specified | More selective for ROCK2 over ROCK1. | [6] |
| Y-27632 | ROCK1/ROCK2 | Ki: 140 nM (ROCK1), 300 nM (ROCK2) | Pan-ROCK inhibitor. | [7] |
| Fasudil | ROCK1/ROCK2 | Ki: 330 nM (ROCK2) | Pan-ROCK inhibitor. | [7] |
| ROCK inhibitor-2 (AbMole) | ROCK1/ROCK2 | IC50: 17 nM (ROCK1), 2 nM (ROCK2) | Dual inhibitor with higher potency for ROCK2. | [8] |
| ROCK2-IN-2 (GlpBio) | ROCK2 | IC50: <1 µM | Selective for ROCK2. | [9] |
Mandatory Visualizations
Experimental Protocols
Note: The following protocols are adapted from established methods for other ROCK2 inhibitors and should be optimized for your specific cell type or animal model when using this compound.
In Vitro Neurite Outgrowth Assay
This protocol is designed to assess the effect of this compound on promoting neurite outgrowth in primary neurons or neuronal cell lines.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Poly-L-lysine or other appropriate coating substrate
-
96-well or 24-well culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Coat culture plates with an appropriate substrate (e.g., Poly-L-lysine). Seed neuronal cells at a density that allows for individual neurite extension analysis.
-
Cell Adherence: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A starting concentration range of 1 nM to 1 µM is recommended, based on its IC50. Add the diluted this compound or vehicle control to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation: Carefully aspirate the medium and fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes. Block non-specific antibody binding with blocking buffer for 1 hour.
-
Immunostaining: Incubate the cells with the primary antibody against a neuronal marker overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
In Vitro Neuronal Apoptosis Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in neuronal cells treated with this compound.
Materials:
-
Neuronal cells
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells in 6-well plates and allow them to adhere. Treat the cells with this compound or vehicle control at desired concentrations. In parallel, treat cells with an apoptosis-inducing agent with or without this compound.
-
Cell Harvesting: After the desired treatment period (e.g., 24-48 hours), collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on neuronal apoptosis.
Western Blot Analysis of ROCK2 Pathway Proteins
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of ROCK2.
Materials:
-
Neuronal cells or brain tissue lysates
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-MYPT1 (Thr696)
-
Total MYPT1
-
Phospho-MLC2 (Ser19)
-
Total MLC2
-
ROCK2
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Treat neuronal cells with this compound or vehicle for a specified time. For in vivo studies, administer this compound to animals and collect brain tissue at the desired time point. Lyse cells or tissue in lysis buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of ROCK2 in the central nervous system. Its high potency and selectivity make it suitable for a range of applications in neuroscience research, from investigating fundamental cellular processes to preclinical studies in models of neurological disorders. The provided protocols offer a starting point for researchers to explore the therapeutic potential of ROCK2 inhibition. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. ROCK2 is a major regulator of axonal degeneration, neuronal death and axonal regeneration in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. glpbio.com [glpbio.com]
Troubleshooting & Optimization
troubleshooting solubility issues with ROCK2-IN-8 in DMSO
Technical Support Center: ROCK2-IN-8
This guide provides troubleshooting assistance and frequently asked questions regarding solubility issues with this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving this compound in DMSO?
The recommended method involves using fresh, anhydrous DMSO and sonication to ensure complete dissolution. Due to the hygroscopic nature of DMSO, using a newly opened bottle is critical, as absorbed water can significantly reduce the solubility of this compound[1][2]. Prepare a stock solution, which can then be diluted for your experiments.
Q2: My this compound is not fully dissolving or appears as a suspension. What should I do?
If you observe particulates or incomplete dissolution, follow these troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO from a recently opened bottle. DMSO readily absorbs moisture from the air, which can drastically lower the solubility of hydrophobic compounds[1][2].
-
Apply Sonication: Gentle warming (to 37°C) and ultrasonication are often necessary to fully dissolve this compound[1]. Sonicate the solution in a water bath for short intervals until the solution clears.
-
Vortex Thoroughly: Ensure the solution is mixed vigorously.
-
Check Concentration: Confirm that you have not exceeded the maximum recommended solubility limit (see Q4).
Q3: I observed precipitation in my this compound stock solution after storage. Why did this happen and what can I do?
Precipitation after storage, especially after freeze-thaw cycles, is a common issue.
-
Cause: Repeated freezing and thawing can cause the compound to crystallize into a less soluble, lower-energy state[2]. Additionally, if the DMSO has absorbed any moisture, the compound's solubility will decrease upon thawing[2].
-
Solution: Before each use, bring the stock solution to room temperature and inspect for precipitates. If present, gently warm the vial to 37°C and sonicate until the solution is clear again.
-
Prevention: To minimize this issue, aliquot the stock solution into single-use volumes after preparation. This avoids the need for repeated freeze-thaw cycles of the main stock[3].
Q4: What is the maximum recommended concentration of this compound in DMSO?
The maximum solubility of this compound in DMSO has been reported as 5 mg/mL, which is equivalent to 14.73 mM[1]. Attempting to create solutions at higher concentrations will likely result in incomplete dissolution.
Q5: How should I prepare working solutions from my DMSO stock for cell-based experiments?
To avoid shocking the cells with a high concentration of DMSO and to prevent the compound from precipitating in the aqueous culture medium, a stepwise dilution is recommended[3]. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced toxicity[3]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Source |
| Solvent | DMSO | [1] |
| Maximum Solubility | 5 mg/mL (14.73 mM) | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (In Solvent) | 6 months at -80°C or 1 month at -20°C | [1] |
Table 2: Stock Solution Preparation Guide (for this compound, MW: 339.37 g/mol )
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.9466 mL | 14.7332 mL | 29.4664 mL |
| 5 mM | 0.5893 mL | 2.9466 mL | 5.8933 mL |
| 10 mM | 0.2947 mL | 1.4733 mL | 2.9466 mL |
| 14.73 mM (Max) | 0.2000 mL | 1.0000 mL | 2.0000 mL |
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (refer to Table 2).
-
Vortex the solution vigorously for 1-2 minutes.
-
If particulates are still visible, place the tube in an ultrasonic water bath. Sonicate for 5-10 minute intervals until the solid is completely dissolved. Gentle warming to 37°C can assist this process[1].
-
Once the solution is clear, aliquot it into single-use, sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1].
Protocol 2: Preparing a Working Solution for Cell Culture
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial or stepwise dilution of the stock solution into your cell culture medium to achieve the final desired experimental concentration[3]. For example, first, dilute the stock 1:100 in medium, mix well, and then use this intermediate dilution to prepare your final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is below 0.5% (ideally ≤0.1%) to avoid cytotoxicity[3].
-
Add the final working solution to your cells and proceed with the experiment.
Visual Guides
Caption: A step-by-step workflow for dissolving this compound in DMSO.
Caption: Inhibition of the ROCK2 pathway by this compound.
Caption: A troubleshooting diagram for diagnosing solubility issues.
References
Technical Support Center: Optimizing ROCK2-IN-8 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective ROCK2 inhibitor, ROCK2-IN-8, in in vivo experimental models. Given that publicly available in vivo data for this compound is limited, this guide incorporates data from other well-characterized selective ROCK2 inhibitors, such as KD025 (Belumosudil) and BA-1049, to provide researchers with a robust starting point for their study design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with an IC50 of 7.2 nM.[1] ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. By inhibiting ROCK2, this compound can modulate various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.
Q2: What are the potential advantages of using a ROCK2-selective inhibitor like this compound over non-selective ROCK inhibitors?
A2: Non-selective ROCK inhibitors, which inhibit both ROCK1 and ROCK2, can cause significant side effects, most notably hypotension (a sharp drop in blood pressure), which can limit their therapeutic utility in in vivo studies.[2][3] Selective ROCK2 inhibitors are designed to minimize these effects, offering a potentially better safety profile for systemic applications.[4]
Q3: What is the recommended starting dosage for this compound in a mouse model?
Q4: How should I prepare and administer this compound for in vivo studies?
A4: this compound is described as orally active.[1] For oral administration (gavage), a common approach for compounds with low water solubility is to formulate them in a vehicle such as:
-
A suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) in water.
-
A solution in a mixture of DMSO and a solubilizing agent like Tween 80 or Cremophor EL, further diluted in saline or water. A suggested formulation is 10% DMSO, 5% Tween 80, and 85% saline.[7]
It is crucial to first determine the solubility of this compound in your chosen vehicle to ensure a homogenous and stable formulation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility/Precipitation in Formulation | Low aqueous solubility of this compound. | - Increase the percentage of co-solvents (e.g., DMSO, PEG400) in your vehicle, but be mindful of potential toxicity. - Use a surfactant like Tween 80 or Cremophor EL to improve solubility and stability. - Prepare fresh formulations daily and sonicate before administration to ensure homogeneity. - Consider alternative administration routes if oral formulation proves challenging, although this may alter the pharmacokinetic profile. |
| No or Low Efficacy at Tested Doses | - Insufficient dosage. - Poor oral bioavailability. - Rapid metabolism of the compound. | - Perform a dose-response study to determine the optimal dose. - Analyze plasma and target tissue concentrations of this compound to assess its pharmacokinetic profile. - Increase the frequency of administration (e.g., from once to twice daily) based on the compound's half-life. |
| Observed Toxicity or Adverse Events (e.g., weight loss, lethargy) | - Off-target effects. - Vehicle toxicity. - Dose is too high. | - Reduce the dose of this compound. - Include a vehicle-only control group to rule out toxicity from the formulation. - Monitor animal health closely (daily weight checks, observation of behavior). - Consider reducing the concentration of co-solvents like DMSO in your vehicle. |
| Unexpected Cardiovascular Effects (e.g., hypotension) | Although less likely with a selective ROCK2 inhibitor, there could be some residual ROCK1 inhibition or off-target effects. | - If possible, monitor blood pressure in a subset of animals. - Reduce the dose. - Confirm the selectivity of your batch of this compound with in vitro kinase assays if significant cardiovascular effects are observed. |
Quantitative Data Summary
The following tables summarize key parameters for this compound and other relevant ROCK2 inhibitors to aid in experimental design.
Table 1: In Vitro Potency of Selective ROCK2 Inhibitors
| Compound | ROCK2 IC50 | ROCK1 IC50 | Selectivity (ROCK1/ROCK2) |
| This compound | 7.2 nM[1] | Not Reported | Not Reported |
| KD025 (Belumosudil) | ~60 nM[5] | >10,000 nM[5] | >166-fold |
| BA-1049 | Not Reported | Not Reported | Selective for ROCK2 |
| THK01 | 5.7 nM[7] | 923 nM[7] | ~162-fold |
| DC24 | 124 nM[3] | 6354 nM[3] | ~51-fold |
Table 2: Example In Vivo Administration of Selective ROCK2 Inhibitors in Mice
| Compound | Dose | Administration Route | Vehicle | Frequency | Animal Model |
| KD025 | 100 - 200 mg/kg[5] | Oral Gavage | Not specified | Twice daily[5] | Focal Cerebral Ischemia[5] |
| BA-1049 | ~100 mg/kg/day[6] | In drinking water | Water | Ad libitum | Cavernous Angioma[6] |
| SR3677 | Not specified | Not specified | Not specified | Not specified | Alzheimer's Disease[8] |
| DC24 | 5 mg/kg[3] | Not specified | Not specified | Not specified | Acute Inflammation[3] |
Experimental Protocols
Protocol 1: General Protocol for Oral Gavage Administration of a ROCK2 Inhibitor in a Mouse Model of Disease
-
Formulation Preparation:
-
Based on the desired final concentration and the solubility of this compound, prepare a stock solution in a suitable solvent (e.g., DMSO).
-
On the day of administration, prepare the final formulation by diluting the stock solution in the chosen vehicle (e.g., 0.5% methylcellulose in sterile water or a saline solution containing a surfactant like Tween 80).
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <10%) to avoid toxicity.
-
Vortex and/or sonicate the formulation to ensure a homogenous suspension or solution.
-
-
Animal Dosing:
-
Accurately weigh each animal to calculate the precise volume of the formulation to be administered.
-
Administer the formulation via oral gavage using an appropriately sized gavage needle.
-
Include a control group that receives the vehicle only.
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis (e.g., measuring compound levels and downstream target engagement).
-
Protocol 2: Pharmacokinetic Study of an Orally Administered ROCK2 Inhibitor in Mice (Adapted from a study on KD025)[5]
-
Animal Cohorts:
-
Use male C57BL/6 mice.
-
Divide the mice into groups for different time points of sample collection.
-
-
Dosing Regimen:
-
Administer the ROCK2 inhibitor (e.g., 100 mg/kg) twice a day for a total of five doses via oral gavage to achieve steady-state concentrations.
-
-
Sample Collection:
-
At various time points after the final dose (e.g., 0, 1, 2, 4, 6, 9, and 12 hours), collect blood via cardiac puncture or from the jugular vein into EDTA-containing tubes.
-
Immediately centrifuge the blood at 1000 x g for 3 minutes at 4°C to separate the plasma.
-
Perfuse the animals with saline and harvest the brain and other tissues of interest.
-
Store all samples at -80°C until analysis.
-
-
Analysis:
-
Determine the concentration of the ROCK2 inhibitor in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including peak concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
-
Visualizations
Caption: The ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. redxpharma.com [redxpharma.com]
- 3. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brain Targeted Orally Available ROCK2 Inhibitor Benefits Mild and Aggressive Cavernous Angioma Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THK01 | ROCK | 2226941-26-8 | Invivochem [invivochem.com]
- 8. Pharmacologic Inhibition of ROCK2 Suppresses Amyloid-β Production in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
common experimental problems with ROCK2-IN-8 in cell-based assays
Welcome to the technical support center for ROCK2-IN-8, a valuable tool for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with your cell-based assays using this potent and selective ROCK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with an IC50 of 7.2 nM[1][2][3]. It functions by competing with ATP for the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream substrates. The ROCK2 signaling pathway is a key regulator of various cellular processes, including actin cytoskeleton organization, cell adhesion, migration, and proliferation[4].
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C or 1 month at -20°C[1]. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL (14.73 mM)[3]. It is important to note that ultrasonic treatment may be necessary to achieve complete dissolution. As the compound is hygroscopic, it is recommended to use freshly opened DMSO for preparing stock solutions[3].
Q4: What is the selectivity profile of this compound?
Troubleshooting Guide
This guide addresses common experimental problems you may encounter when using this compound in cell-based assays.
Problem 1: Low or no inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration: | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Start with a broad range (e.g., 10 nM to 10 µM) based on the IC50 value of 7.2 nM. |
| Inhibitor degradation: | Ensure proper storage of the this compound stock solution at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Poor cell permeability: | While this compound is described as orally active, which suggests good cell permeability, this can vary between cell types. Consider increasing the incubation time or using a different cell line if permeability is suspected to be an issue. |
| Low ROCK2 expression or activity: | Confirm the expression and basal activity of ROCK2 in your cell line using Western blotting or a kinase activity assay. |
Problem 2: High background or off-target effects.
| Possible Cause | Troubleshooting Step |
| Concentration too high: | Using concentrations significantly above the IC50 can lead to inhibition of other kinases. Lower the concentration of this compound to the lowest effective dose determined from your dose-response experiments. |
| Off-target activity: | While reported to be selective, off-target effects are possible. If feasible, perform a kinase screen to identify other potential targets at your working concentration. Alternatively, use a structurally different ROCK2 inhibitor as a control to confirm that the observed phenotype is due to ROCK2 inhibition. |
| DMSO toxicity: | Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced artifacts. Run a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Problem 3: Precipitate formation in cell culture medium.
| Possible Cause | Troubleshooting Step | | Low solubility in aqueous media: | Although soluble in DMSO, this compound may have limited solubility in aqueous culture media. Prepare fresh dilutions from your DMSO stock immediately before use. Avoid storing the inhibitor in culture medium for extended periods. Visually inspect the medium for any signs of precipitation after adding the inhibitor. | | Interaction with media components: | Some components of the cell culture medium, such as serum proteins, can interact with small molecules and affect their solubility and activity. Consider reducing the serum concentration during the treatment period if compatible with your experimental design. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (ROCK2) | 7.2 nM | [1][2][3] |
| Solubility in DMSO | 5 mg/mL (14.73 mM) | [3] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blotting for Phospho-Myosin Light Chain (p-MLC)
This protocol is designed to assess the inhibitory activity of this compound by measuring the phosphorylation of a key downstream target, Myosin Light Chain (MLC).
-
Cell Seeding: Plate your cells of interest at an appropriate density in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal ROCK activity, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MLC (e.g., phospho-Myosin Light Chain 2 (Ser19)) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total MLC and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for F-actin Staining
This protocol allows for the visualization of changes in the actin cytoskeleton, a downstream effect of ROCK2 inhibition.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to grow to 50-60% confluency.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound or DMSO vehicle control for 4-6 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
F-actin Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) in 1% BSA in PBS for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Viability Assay (CCK-8)
This protocol is to assess the potential cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a DMSO vehicle control.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
ROCK2 Signaling Pathway
Caption: The ROCK2 signaling pathway, illustrating its downstream targets and the inhibitory action of this compound.
General Experimental Workflow for a Cell-Based Assay
Caption: A generalized workflow for conducting a cell-based assay with this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues with this compound experiments.
References
Technical Support Center: Strategies to Minimize Off-target Effects of ROCK2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when using selective ROCK2 inhibitors in their experiments. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are ROCK1 and ROCK2, and why is isoform selectivity important?
ROCK1 and ROCK2 are highly homologous serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1] They share 65% homology in their amino acid sequence and 92% homology within their kinase domains.[1] Despite this similarity, they can have distinct, non-redundant functions depending on the cell type. For instance, in fibroblasts, ROCK1 is primarily involved in stress fiber formation, whereas in smooth muscle cells, this role is attributed to ROCK2.[1] Given their distinct roles, isoform-selective inhibition is crucial to minimize off-target effects and to accurately dissect the specific functions of ROCK2 in cellular processes.
Q2: What are the potential consequences of off-target effects with ROCK2 inhibitors?
Off-target effects occur when a drug interacts with unintended molecular targets. With kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases can lead to a range of unintended biological consequences.[2] These can include altered cell signaling pathways, unexpected phenotypic changes, and potential cytotoxicity, ultimately leading to misinterpretation of experimental results. For example, the widely used pan-ROCK inhibitor Y-27632 also shows inhibitory activity against other kinases like PKN and MSK1.[3]
Q3: How can I determine the optimal concentration of a ROCK2 inhibitor for my experiment?
Determining the optimal concentration is a critical step in minimizing off-target effects. It is recommended to perform a dose-response curve to identify the lowest concentration of the inhibitor that produces the desired biological effect.[4] This helps to avoid using unnecessarily high concentrations that increase the likelihood of engaging off-target kinases. The effective concentration can vary significantly between different cell types and experimental conditions.
Q4: Should I be concerned about the duration of inhibitor treatment?
Yes, the duration of treatment with a ROCK2 inhibitor can influence the observed effects. Prolonged exposure, even at a low concentration, may lead to adaptive responses in the cells or cumulative off-target effects. It is advisable to perform time-course experiments to determine the shortest incubation time required to achieve the desired outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Off-target effects: The inhibitor may be affecting other kinases or signaling pathways in your experimental system. | 1. Confirm inhibitor selectivity: If available, review the kinase selectivity profile of your specific ROCK2 inhibitor. 2. Perform a dose-response experiment: Determine the minimal effective concentration to reduce the likelihood of off-target binding. 3. Use a structurally different ROCK2 inhibitor: Comparing the effects of two distinct inhibitors can help confirm that the observed phenotype is due to ROCK2 inhibition. 4. Employ a genetic approach: Use siRNA or shRNA to specifically knock down ROCK2 and compare the phenotype to that observed with the inhibitor.[1][5] |
| Observed cellular toxicity or decreased cell viability. | High inhibitor concentration: The concentration used may be cytotoxic due to on-target or off-target effects. | 1. Lower the inhibitor concentration: Based on your dose-response curve, use the lowest effective concentration. 2. Reduce treatment duration: Determine the minimum time required for the desired effect. 3. Assess cell health: Use viability assays (e.g., MTT, trypan blue exclusion) to monitor cell health at different inhibitor concentrations and time points. |
| Discrepancy between results from different selective ROCK2 inhibitors. | Varying selectivity profiles: Different "selective" inhibitors will have different off-target kinase profiles. | 1. Carefully compare the kinase inhibition profiles of the inhibitors being used. 2. Choose the inhibitor with the highest selectivity for ROCK2 over other kinases, especially ROCK1. |
Quantitative Data: Selectivity of ROCK Inhibitors
The following table summarizes the inhibitory activity of different ROCK inhibitors, highlighting the importance of selecting a compound with a high degree of selectivity for ROCK2. Data for the selective ROCK2 inhibitor KD025 (Belumosudil) is provided as a reference.
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| KD025 (Belumosudil) | ROCK2 | IC50: ~60 nM - 105 nM | >200-fold selective over ROCK1 | [6] |
| ROCK1 | IC50: >10 µM - 24 µM | [6] | ||
| Y-27632 | ROCK1 | Ki: 140 nM | Non-selective | |
| ROCK2 | Ki: 300 nM | |||
| Fasudil | ROCK1 | IC50: ~300 nM | Non-selective | |
| ROCK2 | IC50: Not specified | |||
| Hydroxyfasudil | ROCK1 | IC50: 0.73 µM | Non-selective | |
| ROCK2 | IC50: 0.72 µM | |||
| RKI-1447 | ROCK1 | IC50: 14.5 nM | Non-selective | |
| ROCK2 | IC50: 6.2 nM |
IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration using a Dose-Response Curve
-
Cell Plating: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Inhibitor Preparation: Prepare a series of dilutions of the ROCK2 inhibitor in your cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Treatment: Replace the medium in your cell plates with the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the biological process you are studying.
-
Assay: Perform your biological assay to measure the desired endpoint (e.g., cell migration, phosphorylation of a downstream target).
-
Data Analysis: Plot the response as a function of the inhibitor concentration (on a log scale). Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the EC50 (or IC50) value. The optimal concentration for your experiments will typically be at or slightly above the EC50 value, where the desired effect is achieved without reaching a plateau that might increase off-target effects.
Protocol 2: Validating On-Target Activity by Assessing Downstream Substrate Phosphorylation
-
Cell Treatment: Treat cells with the determined optimal concentration of the ROCK2 inhibitor and a vehicle control for the appropriate duration.
-
Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for the phosphorylated form of a known ROCK2 substrate (e.g., phospho-MYPT1 at Thr696 or Thr853).
-
Strip and re-probe the membrane with an antibody for the total protein of the substrate to confirm equal loading.
-
-
Analysis: A significant decrease in the phosphorylation of the downstream substrate in the inhibitor-treated cells compared to the control confirms on-target ROCK2 activity.
Visualizations
Caption: Simplified ROCK2 signaling pathway and the point of intervention for a ROCK2 inhibitor.
Caption: Recommended experimental workflow to minimize and control for off-target effects.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. ROCK2 Regulates Monocyte Migration and Cell to Cell Adhesion in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
methods for improving the oral bioavailability of ROCK2-IN-8
Technical Support Center: Improving the Oral Bioavailability of ROCK2 Inhibitors
Disclaimer: Information on a specific compound designated "ROCK2-IN-8" is not publicly available. This guide provides troubleshooting and strategic advice for a representative poorly soluble, crystalline ROCK2 inhibitor, hereafter referred to as "ROCK2-IN-X". The principles and methodologies described are broadly applicable to kinase inhibitors with similar physicochemical challenges.
I. Biological Context: The ROCK2 Signaling Pathway
The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that acts as a key effector of the small GTPase RhoA.[1] The RhoA/ROCK2 pathway is integral to regulating cellular functions like cytoskeletal organization, cell migration, and contraction.[1][2] In various disease states, this pathway can become dysregulated.[3] Inhibition of ROCK2 is therefore a therapeutic strategy in conditions ranging from fibrosis and cardiovascular disease to glaucoma and cancer.[3][4][5]
II. Frequently Asked Questions (FAQs)
Q1: My oral dosing of ROCK2-IN-X results in very low and variable plasma exposure. What are the likely causes?
A1: Low and variable oral bioavailability for kinase inhibitors like ROCK2-IN-X is often multifactorial.[6] The primary reasons typically relate to poor aqueous solubility and/or low intestinal permeability.[7] Other contributing factors can include first-pass metabolism in the gut wall or liver and efflux by transporters like P-glycoprotein (P-gp).[8] Most small molecule kinase inhibitors are lipophilic and have high molecular weights, often leading to poor solubility, which is a rate-limiting step for absorption.[9][10]
Q2: What are the first formulation strategies I should consider to improve the bioavailability of ROCK2-IN-X?
A2: For a poorly soluble compound, the primary goal is to enhance its dissolution rate and maintain a supersaturated state in the gastrointestinal tract.[11] Three robust, commonly employed strategies are:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[12]
-
Lipid-Based Formulations (LBFs): Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[13][14]
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[15]
The choice depends on the specific physicochemical properties of ROCK2-IN-X.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | springermedicine.com [springermedicine.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmamanufacturing.com [pharmamanufacturing.com]
- 9. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update [hero.epa.gov]
- 11. Slow release amorphous solid dispersions to prolong supersaturation in the gastrointestinal tract — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. hilarispublisher.com [hilarispublisher.com]
ROCK2-IN-8 degradation pathways and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation pathways of ROCK2-IN-8 and its proper storage and handling. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is critical to maintain its stability and activity. Based on information from suppliers, the following conditions are recommended.[1][2][3]
| Storage Format | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use freshly prepared solutions for in vivo studies.[4] |
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing benzofuran and thiazole moieties, several degradation pathways can be anticipated under stress conditions such as hydrolysis, oxidation, and photolysis.[2][4]
-
Hydrolysis: The amide linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The sulfur atom in the thiazole ring and the ether linkage in the benzofuran ring are potential sites for oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photolysis: Exposure to UV light can induce degradation, potentially leading to the formation of reactive species and subsequent decomposition.
A diagram illustrating these potential degradation pathways is provided below.
Troubleshooting Guide
Problem: I am observing decreased or inconsistent activity of this compound in my experiments.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | 1. Verify that the compound has been stored according to the recommended conditions (see FAQ A1).2. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.3. For in vivo experiments, always use freshly prepared solutions.[4] |
| Compound Degradation | 1. Protect the compound and its solutions from light.2. Prepare fresh solutions for each experiment.3. Consider performing a stability study under your experimental conditions (see Experimental Protocols). |
| Solubility Issues | 1. Ensure the appropriate solvent is used for dissolution. DMSO is a common solvent.[3]2. If precipitation is observed, gentle warming or sonication may aid dissolution.[1]3. For aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not cause precipitation. |
Problem: I see precipitates in my this compound stock solution or working solution.
| Possible Cause | Troubleshooting Steps |
| Low Solubility | 1. Confirm the solubility limits of this compound in your chosen solvent.2. Use of a fresh, unopened bottle of a high-purity solvent (e.g., anhydrous DMSO) is recommended as hygroscopic solvents can affect solubility.[3] |
| Freeze-Thaw Cycles | 1. Excessive freeze-thaw cycles can lead to precipitation. Prepare and store in single-use aliquots.2. If precipitates are present, gently warm the solution and sonicate to redissolve before use. Visually inspect for complete dissolution. |
| Buffer Incompatibility | 1. When diluting a DMSO stock solution into an aqueous buffer, precipitation can occur. 2. Try diluting the stock solution in a stepwise manner or using a formulation with co-solvents like PEG300 or Tween-80 for in vivo studies.[1] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and assess the stability of this compound under various stress conditions.[2][4]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers for HPLC analysis
-
HPLC system with a UV or DAD detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound or a solution to a UV light source (e.g., 254 nm) for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
-
References
interpreting anomalous or unexpected results with ROCK2-IN-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ROCK2-IN-8. Here, you will find information to help interpret anomalous or unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: Why am I observing a weaker than expected inhibitory effect on my target pathway, even at high concentrations of this compound?
A1: There are several potential reasons for a diminished inhibitory effect:
-
Suboptimal Cell Permeability: While this compound is designed to be cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or using a gentle permeabilization agent as a positive control to ensure intracellular target engagement.
-
Compound Degradation: Ensure proper storage of this compound, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a stock solution.
-
High Protein Binding in Media: Components in the cell culture media, particularly serum, can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your experimental setup.
-
Dominant ROCK1 Activity: In some cell types or under specific conditions, ROCK1 may play a more dominant role in the observed phenotype. Even with selective ROCK2 inhibition, the activity of ROCK1 might be sufficient to maintain the signaling pathway. Consider using a pan-ROCK inhibitor like Y-27632 as a positive control to confirm if the pathway is indeed ROCK-dependent.
Q2: My cells are showing unexpected morphological changes or toxicity after treatment with this compound. What could be the cause?
A2: Unforeseen morphological changes or toxicity can stem from a few factors:
-
Off-Target Effects: Although this compound is a selective inhibitor, high concentrations may lead to off-target effects on other kinases. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits ROCK2 without causing general toxicity. A kinase profiling assay could help identify potential off-target kinases.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells, typically below 0.1%. Run a vehicle-only control to rule out any solvent-induced effects.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors. The observed toxicity might be specific to your cell model. A cell viability assay (e.g., MTT or CellTiter-Glo®) is recommended to quantify any cytotoxic effects.
Q3: I am seeing an unexpected increase in cell migration or invasion after inhibiting ROCK2 with this compound. Is this possible?
A3: Yes, this is a documented paradoxical effect in some cancer cell lines. The inhibition of ROCK can lead to a switch in the mode of cell migration from a ROCK-dependent amoeboid movement to a Rac-dependent mesenchymal movement. This can sometimes result in an overall increase in migration or invasion. To investigate this, you could:
-
Examine Cytoskeletal Changes: Analyze the actin cytoskeleton using phalloidin staining. A shift from stress fibers (ROCK-dependent) to lamellipodia and filopodia (Rac/Cdc42-dependent) could indicate a switch in migration mode.
-
Inhibit Rac1: Use a Rac1 inhibitor in combination with this compound to see if the increased migration is reversed.
Q4: The phosphorylation of a known downstream target of ROCK2 is not decreasing as expected after treatment with this compound. What should I check?
A4: This could be due to several factors related to your experimental setup or the underlying biology:
-
Timing of Analysis: The dephosphorylation of ROCK2 substrates may be transient. Perform a time-course experiment to identify the optimal time point for observing the maximum inhibitory effect.
-
Antibody Quality: Ensure the antibody you are using for western blotting is specific and sensitive for the phosphorylated form of the target protein. Validate your antibody using appropriate positive and negative controls.
-
Redundant Kinase Activity: Other kinases might also phosphorylate the same target at the same site. The lack of dephosphorylation could indicate that another kinase is compensating for the inhibition of ROCK2.
-
Feedback Loops: Inhibition of ROCK2 might activate a feedback loop that leads to the reactivation of the downstream target through another mechanism.
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant ROCK inhibitors.
Table 1: IC50 Values for this compound and Other Selective ROCK2 Inhibitors
| Inhibitor | ROCK1 IC50 | ROCK2 IC50 | Selectivity (ROCK1/ROCK2) |
| This compound | Not specified | 7.2 nM[1] | Not specified |
| ROCK inhibitor-2 | 17 nM | 2 nM | 8.5-fold |
| KD025 (Belumosudil) | 24 µM | 105 nM | >200-fold |
Table 2: IC50 Values for Pan-ROCK Inhibitors
| Inhibitor | ROCK1 IC50/Ki | ROCK2 IC50/Ki |
| Y-27632 | Ki: 140 nM | Ki: 300 nM |
| Fasudil | Ki: 1.6 µM | Ki: 330 nM |
| RKI-1447 | IC50: 14.5 nM | IC50: 6.2 nM |
Experimental Protocols
1. Western Blotting for ROCK2 Signaling Pathway
This protocol allows for the analysis of the phosphorylation status of downstream targets of ROCK2.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ROCK2 downstream targets (e.g., p-MYPT1, p-Cofilin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is used to assess the effect of this compound on cell migration.
-
Seed cells in a 6-well plate and grow to confluency.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing this compound or vehicle control.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantify the closure of the scratch area over time using image analysis software.
3. Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation.
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
The following diagrams illustrate key concepts related to ROCK2 signaling and experimental troubleshooting.
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
ROCK2-IN-8 Technical Support Center: A Researcher's Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for experiments involving the ROCK2 inhibitor, ROCK2-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and orally active inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] ROCK2 is a serine/threonine kinase that plays a crucial role in cellular functions like regulating cell shape, motility, and contraction by phosphorylating downstream substrates involved in the actin cytoskeleton organization.[2][3] By inhibiting the kinase activity of ROCK2, this compound prevents the phosphorylation of these substrates, leading to effects such as smooth muscle relaxation and reduced cell proliferation and migration.[2]
Q2: What is the selectivity of this compound?
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: How do I dissolve this compound?
The solubility of this compound can be a challenge. It is recommended to refer to the manufacturer's datasheet for specific solubility information.[1] For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, and saline or corn oil may be necessary.[6] If precipitation occurs during preparation, gentle heating and/or sonication can help in dissolving the compound.[6]
Troubleshooting Guide
Problem 1: No or weak effect of this compound in my cell-based assay.
-
Possible Cause 1: Incorrect Concentration. The optimal concentration of this compound can vary significantly between cell types and assays.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Start with a broad range of concentrations based on the provided IC50 value and literature.
-
-
Possible Cause 2: Compound Instability. this compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound has been stored correctly at -80°C or -20°C in aliquots to avoid multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new aliquot for each experiment.
-
-
Possible Cause 3: Low ROCK2 Expression or Activity in the Cell Line. The target cell line may not express sufficient levels of ROCK2 or the pathway may not be active under the experimental conditions.
-
Solution: Verify ROCK2 expression in your cell line using Western blotting or qPCR. To activate the RhoA/ROCK2 pathway, you can serum-starve the cells and then stimulate them with an agonist like lysophosphatidic acid (LPA) or serum.
-
Problem 2: Observing unexpected or off-target effects.
-
Possible Cause 1: Inhibition of ROCK1. this compound may also inhibit ROCK1, leading to phenotypes that are not solely dependent on ROCK2 inhibition.
-
Solution: If possible, use siRNA or shRNA to specifically knock down ROCK1 and ROCK2 individually to delineate their respective roles in your experimental system.[7] Compare the results with those obtained using this compound.
-
-
Possible Cause 2: Off-target Kinase Inhibition. The inhibitor may be affecting other kinases.
-
Solution: Include a rescue experiment by overexpressing a drug-resistant mutant of ROCK2, if available. Additionally, using a structurally different ROCK2 inhibitor can help confirm that the observed phenotype is due to ROCK2 inhibition.
-
Problem 3: Difficulty in reproducing results.
-
Possible Cause 1: Inconsistent Experimental Conditions. Minor variations in cell density, passage number, or treatment duration can lead to variability.
-
Solution: Standardize all experimental parameters. Keep detailed records of cell passage number, seeding density, and incubation times.
-
-
Possible Cause 2: Variability in Reagent Quality. The quality of this compound, media, or other reagents may vary between batches.
-
Solution: If possible, purchase larger batches of critical reagents. When starting a new batch of this compound, perform a validation experiment to ensure it has similar activity to the previous batch.
-
Quantitative Data
Table 1: In Vitro Potency of ROCK2 Inhibitors
| Compound | Target | IC50 | Notes |
| This compound | ROCK2 | 7.2 nM | Orally active.[1] |
| ROCK inhibitor-2 | ROCK1 | 160 nM | Selective dual inhibitor.[6] |
| ROCK2 | 21 nM | ||
| pMYPT1 | 75 nM | ||
| RKI-18 | ROCK1 | 397 nM | Closely related structural analogue to RKI-11.[3] |
| ROCK2 | 349 nM | ||
| DJ4 | ROCK1 | 5 nM | Selective multi-specific ATP competitive inhibitor.[8] |
| ROCK2 | 50 nM | ||
| MRCKα | 10 nM | ||
| MRCKβ | 100 nM | ||
| DC24 | ROCK1 | 6.354 µM | Shows higher selectivity for ROCK2.[4] |
| ROCK2 | 0.124 µM |
Experimental Protocols
Protocol 1: Western Blotting to Assess ROCK2 Activity
This protocol allows for the measurement of ROCK2 activity by detecting the phosphorylation of its downstream substrate, Myosin Light Chain (MLC).
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MLC (Ser19) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total MLC and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Protocol 2: Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay measures the effect of this compound on cell migration towards a chemoattractant.[10]
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve the cells for 4-24 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free media containing different concentrations of this compound or vehicle control.
-
-
Assay Setup:
-
Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10]
-
Seed the pre-treated cells into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory capacity of the cell line (typically 16-24 hours).
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[10]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol.
-
Stain the cells with crystal violet or DAPI.[10]
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharm.ucsf.edu [pharm.ucsf.edu]
how to minimize ROCK2-IN-8 induced cytotoxicity in long-term cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective ROCK2 inhibitor, ROCK2-IN-8, in long-term cell culture experiments. The information provided aims to help minimize potential cytotoxicity and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3][4] It functions by competing with ATP for the binding site in the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream substrates.[2] ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including actin cytoskeleton organization, cell adhesion, migration, proliferation, and apoptosis.[5] By selectively inhibiting ROCK2, this compound allows for the study of the specific roles of this isoform.
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 7.2 nM for ROCK2.[1][2][3][4][6][7] It is important to note that the IC50 can vary depending on the cell line and the specific assay conditions.
Q3: What are the potential causes of this compound induced cytotoxicity in long-term cultures?
A3: Potential causes of cytotoxicity in long-term cultures can include:
-
On-target effects: Prolonged inhibition of ROCK2 can interfere with essential cellular functions, leading to cell stress and death, especially in cell types that are highly dependent on ROCK2 signaling for survival and proliferation.
-
Off-target effects: Although this compound is a selective inhibitor, at higher concentrations or with prolonged exposure, it may inhibit other kinases, leading to unforeseen cytotoxic effects.
-
Compound stability and degradation: The stability of this compound in culture media over extended periods may be limited. Degradation products could potentially be toxic to cells.
-
Suboptimal concentration: Using a concentration that is too high can lead to both on-target and off-target toxicity.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental duration. A good starting point is to test a range of concentrations around the reported IC50 of 7.2 nM. We recommend a concentration range from 1 nM to 1 µM. The optimal concentration should be the lowest dose that achieves the desired biological effect without significantly impacting cell viability over the long term.
Q5: Are there any alternatives to this compound with potentially lower cytotoxicity?
A5: Several other selective ROCK2 inhibitors are available, such as Belumosudil (KD025) and RKI-1447.[8][9] These compounds have different chemical structures and may exhibit different cytotoxicity profiles. It may be beneficial to test multiple selective ROCK2 inhibitors to find the one that is best tolerated by your specific cell line in long-term culture.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Increased cell death or floating cells observed after prolonged incubation with this compound. | The concentration of this compound is too high, leading to on-target or off-target toxicity. | Perform a dose-response curve to identify the lowest effective concentration. Consider lowering the concentration used in your long-term experiments. |
| The cell line is particularly sensitive to ROCK2 inhibition. | Test the inhibitor on a panel of different cell lines to assess sensitivity. If possible, use a cell line that is less dependent on the ROCK2 pathway for survival. | |
| The inhibitor is degrading in the culture medium, and the degradation products are toxic. | Reduce the frequency of media changes to minimize the accumulation of potential toxic byproducts. Alternatively, increase the frequency of media changes to replenish fresh inhibitor and remove waste products. The optimal strategy should be determined empirically. | |
| Changes in cell morphology (e.g., rounding, detachment) are observed. | ROCK2 inhibition is affecting the actin cytoskeleton and cell adhesion. | This may be an expected on-target effect. Monitor the cells closely to ensure that the morphological changes are not a prelude to cell death. If cell detachment is a major issue, consider using coated culture vessels to enhance cell adhesion. |
| Reduced proliferation rate compared to control cells. | Inhibition of ROCK2 is interfering with cell cycle progression. | This may be an on-target effect. If maintaining a certain cell density is critical, adjust the initial seeding density to compensate for the slower growth rate. |
| Inconsistent results between experiments. | Variability in inhibitor preparation or storage. | Prepare a fresh stock solution of this compound for each experiment. If using a frozen stock, aliquot it to avoid multiple freeze-thaw cycles. Ensure the inhibitor is fully dissolved in the culture medium. |
| Cell culture conditions are not optimal. | Maintain consistent cell culture practices, including media composition, pH, temperature, and CO2 levels. Regularly check for mycoplasma contamination. |
Quantitative Data Summary
The following table summarizes the IC50 values of this compound and other relevant ROCK inhibitors. This data can be used as a reference for designing experiments and selecting appropriate inhibitor concentrations.
| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Reference(s) |
| This compound | ROCK2 | Not Reported | 7.2 nM | [1][2][3][4][6][7] |
| Belumosudil (KD025) | ROCK2 >> ROCK1 | 24 µM | 105 nM | [1][8] |
| RKI-1447 | ROCK1/ROCK2 | 14.5 nM | 6.2 nM | [2][8][9] |
| Y-27632 | ROCK1/ROCK2 | 220 nM (Ki) | 300 nM (Ki) | [8] |
| Fasudil | ROCK1/ROCK2 | 0.33 µM (Ki) | 0.158 µM | [8] |
| Ripasudil (K-115) | ROCK1/ROCK2 | 51 nM | 19 nM | [1][8] |
| H-1152 | ROCK2 > ROCK1 | Not Reported | 12 nM | [3][9] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Counting Kit-8 (CCK-8) Assay
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and identify a non-toxic working concentration for long-term studies.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Inhibitor Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
After 24 hours of cell incubation, carefully remove the medium from each well and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
For long-term cultures, select a concentration that shows minimal to no reduction in cell viability.
-
Visualizations
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity in long-term cultures.
Caption: A logical troubleshooting guide for addressing this compound induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myosin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimization of ROCK2-IN-8 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of ROCK2-IN-8 for maximum efficacy in experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point for this compound is to use a concentration around its IC50 value, which is approximately 7.2 nM for ROCK2.[1] However, the optimal concentration will be cell-type specific. We recommend performing a dose-response experiment to determine the EC50 for your specific cell line and endpoint.
Q2: How long should I treat my cells with this compound to see a significant effect?
A2: The optimal treatment duration depends on the specific biological question and the endpoint being measured. For assessing the inhibition of downstream signaling events, such as the phosphorylation of Myosin Light Chain (MLC) or Myosin Phosphatase Target Subunit 1 (MYPT1), a short incubation of 1 to 4 hours may be sufficient.[2] For longer-term cellular assays, such as cell viability, proliferation, or migration, treatment durations of 24 to 72 hours are commonly used.[3][4] One study using the ROCK2 inhibitor KD025 in a chronic graft-versus-host disease model administered the drug daily for 28 to 56 days.[5]
Q3: I am not observing the expected phenotype after this compound treatment. What could be the issue?
A3: There are several potential reasons for a lack of effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: Is this compound selective for ROCK2 over ROCK1?
Troubleshooting Guides
Issue 1: No or weak inhibition of ROCK2 activity.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. Start with a range around the reported IC50 of 7.2 nM.[1] |
| Inhibitor degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Insufficient treatment time | For signaling studies, ensure you are lysing cells at an appropriate time point to observe changes in phosphorylation (e.g., 1-4 hours). For functional assays, a longer treatment duration (24-72 hours) may be necessary.[2][3] |
| Cellular context | The activity of ROCK2 and the efficacy of its inhibitors can be highly dependent on the cell type and its activation state. Confirm that the ROCK2 pathway is active in your experimental model. |
| Assay sensitivity | Ensure your readout for ROCK2 activity (e.g., Western blot for p-MLC, kinase activity assay) is sensitive enough to detect changes. |
Issue 2: Off-target effects or cellular toxicity observed.
| Possible Cause | Suggested Solution |
| High inhibitor concentration | Use the lowest effective concentration determined from your dose-response experiments. High concentrations can lead to off-target effects. |
| Prolonged treatment duration | Continuous long-term exposure to the inhibitor may induce compensatory mechanisms or cellular stress. Consider intermittent dosing or a shorter treatment window if toxicity is observed. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). |
| Inherent compound toxicity | Perform a cell viability assay (e.g., MTT or CCK-8) to assess the cytotoxic potential of this compound in your specific cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analog, KD025, to aid in experimental design.
Table 1: In Vitro Potency of ROCK2 Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | ROCK2 | 7.2 nM | [1] |
| KD025 | ROCK2 | ~60-105 nM | [8][9] |
| KD025 | ROCK1 | 24 µM | [6][7] |
Table 2: Exemplary Treatment Durations from Preclinical Studies with ROCK Inhibitors
| Inhibitor | Model System | Treatment Duration | Endpoint | Reference |
| Y-27632 | Human Embryonic Stem Cells | 24 hours | Prevention of dissociation-induced apoptosis | [10] |
| RKI-1447, AT13148, HA1077 | Medulloblastoma cell lines | 72 hours | IC50 determination (cell viability) | [3] |
| KD025 | Human Trabecular Meshwork Cells | 24 hours | Gene expression analysis | [6] |
| KD025 | Murine model of cGVHD | 28-56 days (daily) | Therapeutic efficacy | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate for 24 hours to allow for cell attachment.[4]
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 10 µM) down to the picomolar range. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4][7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Assessing the Time-Course of ROCK2 Inhibition by Western Blot
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the determined optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each time point onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated downstream targets of ROCK2 (e.g., p-MLC, p-MYPT1) and their total protein counterparts overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11][13]
-
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the time-course of inhibition.
Visualizations
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. forum.allencell.org [forum.allencell.org]
- 2. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KD025 Shifts Pulmonary Endothelial Cell Bioenergetics and Decreases Baseline Lung Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. addgene.org [addgene.org]
- 13. ROCK Activity Assays and Western blotting [bio-protocol.org]
Validation & Comparative
A Head-to-Head Battle: ROCK2-IN-8 vs. Y-27632 in the Inhibition of Cancer Cell Migration
In the intricate landscape of cancer research, the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a critical regulator of cell migration and invasion, making it a prime target for therapeutic intervention. Two noteworthy inhibitors at the forefront of this research are the well-established pan-ROCK inhibitor, Y-27632, and the more recently identified selective ROCK2 inhibitor, ROCK2-IN-8. This guide provides a detailed comparison of their performance in inhibiting cancer cell migration, supported by experimental data and protocols to aid researchers in their selection of the most appropriate tool for their studies.
Mechanism of Action: A Tale of Two Inhibitors
Both Y-27632 and this compound function by inhibiting the kinase activity of ROCK proteins, which are key effectors of the small GTPase RhoA. The ROCK family consists of two main isoforms, ROCK1 and ROCK2. While they share a high degree of homology in their kinase domains, they are understood to have distinct cellular functions.
Y-27632 is a potent, cell-permeable, and highly selective inhibitor of both ROCK1 and ROCK2. It exerts its effect by competing with ATP for binding to the catalytic site of the kinases.
This compound is a potent and selective inhibitor of ROCK2, with a reported half-maximal inhibitory concentration (IC50) of 7.2 nM for ROCK2. Its selectivity for ROCK2 allows for a more targeted approach to dissecting the specific roles of this isoform in cellular processes, including cancer cell migration.
The ROCK Signaling Pathway and Inhibitor Targets
The ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton, which is fundamental for cell motility. Upon activation by RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1), leading to increased actomyosin contractility and the formation of stress fibers and focal adhesions, all of which are crucial for cell migration. Both Y-27632 and this compound interrupt this cascade, albeit with different specificities.
Caption: The ROCK signaling pathway and points of inhibition.
Performance in Cancer Cell Migration: A Comparative Analysis
While direct comparative studies between a compound specifically designated "this compound" and Y-27632 in cancer cell migration are not extensively documented in publicly available literature, a study on Ewing sarcoma cells provides valuable insights by comparing Y-27632 with a specific ROCK2 inhibitor, Stemolecule™ ROCKII Inhibitor.[1][2] This study highlights the potential advantages of selective ROCK2 inhibition.
Quantitative Data Summary
| Inhibitor | Cancer Cell Line | Assay | Concentration | % Inhibition of Migration (relative to control) | Reference |
| Y-27632 | 6647 (Ewing Sarcoma) | Transwell Migration | 10 µM | ~40% | [1] |
| Stemolecule™ ROCKII Inhibitor | 6647 (Ewing Sarcoma) | Transwell Migration | 10 µM | ~70% | [1] |
| Y-27632 | SKES-1 (Ewing Sarcoma) | Transwell Migration | 10 µM | ~50% | [1] |
| Stemolecule™ ROCKII Inhibitor | SKES-1 (Ewing Sarcoma) | Transwell Migration | 10 µM | ~65% | [1] |
Key Finding: In both Ewing sarcoma cell lines tested, the specific ROCK2 inhibitor demonstrated a significantly greater inhibition of cell migration compared to the pan-ROCK inhibitor Y-27632 at the same concentration.[1] This suggests that ROCK2 may be the primary isoform driving migration in these cancer cells and that selective targeting of ROCK2 can be a more effective strategy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing cancer cell migration.
Wound Healing (Scratch) Assay
This method assesses collective cell migration in a two-dimensional environment.[3][4][5]
-
Cell Seeding: Plate cancer cells in a 6-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a linear scratch in the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or Y-27632. A vehicle control (e.g., DMSO) should be run in parallel.
-
Image Acquisition: Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated as the percentage of the initial wound area that has been covered by migrating cells over time.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, evaluates the migratory capacity of individual cells towards a chemoattractant.[6][7]
-
Chamber Preparation: Place a Transwell insert (typically with an 8 µm pore size membrane) into each well of a 24-well plate.
-
Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing the desired concentration of this compound or Y-27632 (and a vehicle control). Seed the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain with a staining solution (e.g., 0.5% crystal violet).
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results are typically expressed as the average number of migrated cells per field or as a percentage of the control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of this compound and Y-27632 on cancer cell migration.
Caption: Experimental workflow for comparing ROCK inhibitors.
Conclusion
Both Y-27632 and selective ROCK2 inhibitors like this compound are valuable tools for investigating the role of the ROCK pathway in cancer cell migration. The available evidence, particularly from studies on Ewing sarcoma, suggests that selective ROCK2 inhibition may offer a more potent and targeted approach to blocking cancer cell migration in certain contexts.[1] Researchers should consider the specific cancer type and the experimental question when choosing between a pan-ROCK inhibitor and a selective ROCK2 inhibitor. The detailed protocols provided in this guide will facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of targeting the ROCK pathway in cancer.
References
- 1. Targeting ROCK2 rather than ROCK1 inhibits Ewing sarcoma malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ROCK2 rather than ROCK1 inhibits Ewing sarcoma malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wound healing assays [bio-protocol.org]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of Migration and Invasion in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming ROCK2-IN-8 Specificity: A Comparative Guide with ROCK2 Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapies, confirming the specificity of a chemical inhibitor is a critical step. This guide provides a framework for validating the specificity of ROCK2-IN-8, a Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, using ROCK2 gene silencing (siRNA) as the gold standard for on-target validation. We present a comparative analysis of this compound with other commonly used ROCK inhibitors and provide detailed experimental protocols to support your research.
The Critical Role of Kinase Inhibitor Specificity
The Rho-associated kinases, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in a wide array of cellular processes. While they share a high degree of homology in their kinase domains, they are not functionally redundant. Therefore, the development of isoform-specific inhibitors is crucial. Off-target effects of kinase inhibitors can lead to unforeseen cellular responses, confounding experimental results and potentially causing toxicity in therapeutic applications. Gene silencing using small interfering RNA (siRNA) offers a powerful method to confirm that the observed phenotype of a small molecule inhibitor is indeed due to the inhibition of the intended target.
Comparative Analysis of ROCK Inhibitors
The following table summarizes the reported biochemical potencies of this compound and other well-characterized ROCK inhibitors. This data provides an initial assessment of their selectivity based on in vitro kinase assays.
| Inhibitor | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (ROCK1/ROCK2) | Other Notable Targets (IC50/Ki) |
| This compound | - | < 1 µM[1] | - | Data not readily available |
| Belumosudil (KD025/SLx-2119) | 24 µM[2][3] | 105 nM[2][3] | ~228-fold for ROCK2 | Minimal effects on other kinases |
| Y-27632 | 220 nM (Ki)[4][5] | 300 nM (Ki)[4][5] | Non-selective | PKA, PKC, MLCK[6] |
| Fasudil (HA-1077) | 0.33 µM (Ki)[7] | 0.158 µM (IC50)[7] | ~2-fold for ROCK2 | PKA (4.58 µM), PKC (12.30 µM), PKG (1.65 µM)[7] |
| Hydroxyfasudil | 0.73 µM[8] | 0.72 µM[8] | Non-selective | - |
| RKI-1447 | 14.5 nM | 6.2 nM | ~2.3-fold for ROCK2 | - |
Note: IC50 and Ki values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Confirming On-Target Activity: The siRNA Approach
The definitive method to confirm that the cellular effects of this compound are due to ROCK2 inhibition is to compare its phenotype to that of ROCK2 gene silencing. The logic is straightforward: if this compound is specific, its effects on a cellular process should be mimicked by the knockdown of ROCK2 and should not be additive in cells where ROCK2 has already been silenced.
Experimental Workflow for Specificity Validation
Caption: Experimental workflow for validating this compound specificity using siRNA.
Expected Outcomes for a Specific ROCK2 Inhibitor
| Condition | Expected Outcome on a ROCK2-dependent phenotype | Rationale |
| Control siRNA + Vehicle | Baseline phenotype | Negative control |
| Control siRNA + this compound | Phenotypic change | Effect of the inhibitor on cells with normal ROCK2 levels |
| ROCK2 siRNA + Vehicle | Phenotypic change similar to this compound treatment | Effect of ROCK2 knockdown |
| ROCK2 siRNA + this compound | No significant additional phenotypic change compared to ROCK2 siRNA alone | If the inhibitor is specific, its target is already absent, so no further effect is expected. |
Detailed Experimental Protocols
ROCK2 Gene Silencing via siRNA Transfection
Materials:
-
Cells of interest (e.g., HeLa, U2OS, or a relevant cell line for the desired phenotype)
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (non-targeting)
-
ROCK2-specific siRNA duplexes
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete culture medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 20-80 pmol of siRNA (control or ROCK2-specific) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 6 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with 2 mL of PBS.
-
Add the 200 µL of siRNA-lipid complex to each well.
-
Add 800 µL of antibiotic-free complete medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically for the cell line and target.
-
Western Blot Analysis for ROCK2 Knockdown Confirmation
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-ROCK2 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After the desired incubation period post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ROCK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
Visualizing the ROCK2 Signaling Pathway
Understanding the context in which ROCK2 operates is essential. The following diagram illustrates a simplified ROCK2 signaling pathway.
Caption: Simplified ROCK2 signaling pathway and points of intervention.
By following this guide, researchers can rigorously validate the on-target specificity of this compound, ensuring data integrity and providing a solid foundation for further investigation into its biological effects and therapeutic potential.
References
- 1. adooq.com [adooq.com]
- 2. Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. stemcell.com [stemcell.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Unraveling the Impact of ROCK2 Inhibition in Cancer: A Comparative Analysis
A deep dive into the cross-validation of ROCK2 inhibitor effects across multiple cancer cell lines, offering a comparative guide for researchers, scientists, and drug development professionals.
The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a significant therapeutic target in oncology.[1] Its role in fundamental cellular processes implicated in cancer progression, such as cell proliferation, migration, and invasion, has spurred the development of inhibitors aimed at thwarting its activity.[1][2] This guide provides a comprehensive comparison of the effects of ROCK2 inhibition in various cancer cell lines, supported by experimental data and detailed methodologies.
The ROCK2 Signaling Pathway: A Key Regulator of Cellular Malignancy
ROCK2 is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK2 signaling pathway plays a pivotal role in regulating the actin cytoskeleton, which is crucial for cell shape, motility, and division.[3] In numerous cancers, this pathway is aberrantly activated, contributing to tumor growth and metastasis.[3][4] Inhibition of ROCK2 disrupts these processes, leading to anti-cancer effects such as cell cycle arrest, apoptosis, and reduced invasion.[5]
Caption: The ROCK2 signaling pathway and the point of intervention by a selective inhibitor.
Comparative Efficacy of ROCK2 Inhibition Across Cancer Cell Lines
While a specific inhibitor designated "this compound" is not prominently documented in the reviewed literature, the effects of various selective and pan-ROCK inhibitors have been extensively studied. For the purpose of this guide, we will summarize the observed effects of ROCK2 inhibition, often achieved through selective inhibitors or siRNA-mediated knockdown, in comparison to pan-ROCK inhibitors like Y-27632 and Fasudil.
| Cancer Type | Cell Line(s) | ROCK2-Specific Effect | Pan-ROCK Inhibitor Effect (e.g., Y-27632) | Reference |
| Breast Cancer | MDA-MB-231 | Disruption of cytoskeletal organization, suppression of metastasis. A novel selective inhibitor, S9, showed a ROCK2 IC50 of 0.020 µM.[6] | Reduced proliferation and disorganized F-actin.[7] | [6][7] |
| Colon Cancer | Not specified | Activation of RhoA/ROCK2 by HIF-1α promotes tumor growth and metastasis. | Y-27632 significantly inhibited proliferation, metastasis, and invasion.[4] | [4] |
| Hepatocellular Carcinoma (HCC) | BEL-7402 | Knockdown of ROCK2, but not ROCK1, sensitized cells to cisplatin.[8] | Y-27632 in combination with cisplatin dramatically inhibited tumor growth in vivo.[8] | [8] |
| Lung Cancer | A549, H460 | A novel inhibitor, DJ4, inhibited migration and invasion.[9] | Fasudil induced apoptosis and halted the cell cycle at the G2/M phase in small cell lung cancer.[5] | [5][9] |
| Prostate Cancer | PC-3, DU145 | Knockdown of ROCK2 reduced cell migration and invasion.[10] | Not specified | [10] |
| Glioblastoma | Not specified | Not specified | Fasudil and Y-27632 induced apoptosis.[5] | [5] |
| Melanoma | A375 | DJ4 inhibited migration and invasion.[9] | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the effects of ROCK2 inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the ROCK2 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Caption: Workflow for a typical cell viability and proliferation (MTT) assay.
Cell Migration and Invasion Assays (Transwell Assay)
These assays are used to quantify the migratory and invasive potential of cancer cells in vitro.
-
Chamber Preparation: Transwell inserts (with or without a Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate containing culture medium.
-
Cell Seeding: Cancer cells, pre-treated with the ROCK2 inhibitor or vehicle, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated to allow cells to migrate or invade through the porous membrane.
-
Cell Removal: Non-migrated/invaded cells from the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated/invaded cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are imaged and counted under a microscope. The results are expressed as the number of migrated/invaded cells per field of view.
Caption: Logical comparison of migration and invasion assays using Transwell chambers.
Conclusion
The inhibition of ROCK2 presents a promising therapeutic strategy for a variety of cancers. While the specific effects can vary between cancer types and cell lines, the overarching impact is a reduction in key malignant phenotypes, including proliferation, migration, and invasion. The development of highly selective ROCK2 inhibitors is a critical step towards minimizing off-target effects and improving therapeutic outcomes. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the clinical application of ROCK2-targeted therapies.
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of RhoA/ROCK2 signaling by hypoxia-inducible factor 1α in promoting tumor growth and metastasis in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of ROCK2-selective inhibitors bearing 6-indazolamino-2-pyrrolidinylpyridine for the treatment of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Next-Generation ROCK2 Inhibitors: A Guide for Researchers
Introduction: Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a critical therapeutic target in a multitude of diseases characterized by inflammation and fibrosis. The development of selective ROCK2 inhibitors marks a significant advancement over non-selective pan-ROCK inhibitors, offering the potential for improved efficacy and a better safety profile. This guide provides a head-to-head comparison of key next-generation ROCK2 inhibitors, presenting available quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
Head-to-Head Comparison of Next-Generation ROCK2 Inhibitors
The landscape of ROCK2 inhibition is populated by several promising next-generation molecules. This section provides a comparative overview of their potency, selectivity, and clinical development status.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of selected next-generation ROCK2 inhibitors against ROCK1 and ROCK2, providing a clear view of their selectivity profile.
| Inhibitor | Alias(es) | ROCK1 IC50 | ROCK2 IC50 | Selectivity (ROCK1/ROCK2) | Key Therapeutic Areas |
| Belumosudil | KD025, SLx-2119 | ~3-24 µM | ~100-105 nM | ~30-228 fold | Chronic Graft-versus-Host Disease (cGVHD), Systemic Sclerosis |
| Zelasudil | RXC007 | >100x selectivity over ROCK2 | 0.004 µM (4 nM) | >100 fold | Idiopathic Pulmonary Fibrosis (IPF), Fibrotic Diseases |
| GV101 | OV888 | 12.1 µM | 0.002-0.02 µM (2-20 nM) | ~605-6050 fold | Neurological Disorders |
| Rovadicitinib | TQ05105 | Not specified | Not specified | Dual JAK/ROCK inhibitor | Myelofibrosis, cGVHD |
Note: IC50 values can vary between different assay conditions and should be interpreted as relative indicators of potency and selectivity.
Signaling Pathways
Understanding the underlying signaling pathways is crucial for appreciating the mechanism of action of ROCK2 inhibitors.
ROCK2 Signaling Pathway
The diagram below illustrates the canonical ROCK2 signaling pathway. RhoA, a small GTPase, is activated by upstream signals and in its GTP-bound state, it activates ROCK2. ROCK2 then phosphorylates a variety of downstream substrates, leading to cellular responses such as stress fiber formation, smooth muscle contraction, and pro-inflammatory and pro-fibrotic gene expression.
Mechanism of Action of Selective ROCK2 Inhibitors
Selective ROCK2 inhibitors, such as Belumosudil, exert their therapeutic effects by modulating immune responses, particularly by rebalancing T helper 17 (Th17) and regulatory T (Treg) cells. This is achieved through the differential regulation of the transcription factors STAT3 and STAT5.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below is a generalized protocol for a key assay used to determine the potency of ROCK2 inhibitors.
In Vitro ROCK Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a ROCK kinase.
Objective: To determine the IC50 value of a test compound against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
ATP
-
Test compound (serially diluted)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence or radioactivity detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a microplate well, add the ROCK enzyme, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For example, with the ADP-Glo™ assay, ADP is converted to ATP, and the subsequent luminescence is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The development of next-generation ROCK2 inhibitors represents a significant therapeutic advance. Belumosudil, Zelasudil, and GV101 each exhibit high selectivity for ROCK2, though with varying potencies and intended clinical applications. Rovadicitinib offers a novel approach with its dual JAK/ROCK inhibition. The choice of inhibitor for research or therapeutic development will depend on the specific disease context, the desired balance of potency and selectivity, and the required pharmacokinetic properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to navigate this exciting and promising area of drug discovery.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Dual JAK-ROCK Inhibitor Shows Promise for Active RA [medscape.com]
- 3. ashpublications.org [ashpublications.org]
- 4. A first-in-class JAK/ROCK inhibitor, Rovadicitinib in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to ROCK2-IN-8 and Other Rho-Associated Kinase (ROCK) Inhibitors
This guide provides a comparative analysis of ROCK2-IN-8, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with other notable ROCK inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection and application of these compounds in their studies.
Introduction to ROCK2 and Its Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to a multitude of cellular functions, including the regulation of actin cytoskeleton dynamics, cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in various pathological conditions, making ROCK proteins attractive therapeutic targets. While ROCK1 and ROCK2 share a high degree of homology, they are understood to have distinct physiological and pathological roles.[2] Consequently, the development of isoform-selective inhibitors is a key area of research to minimize off-target effects.
Comparative Analysis of ROCK Inhibitors
This section presents a quantitative comparison of this compound with other well-characterized ROCK inhibitors, including the ROCK2-selective inhibitor Belumosudil (also known as KD025 or SLx-2119) and the non-selective inhibitors Y-27632 and Fasudil. The data is summarized in the table below, highlighting the inhibitory potency and selectivity of each compound.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | ROCK2 | 7.2[3] | Not Reported | Orally active ROCK2 inhibitor.[3] |
| Belumosudil (KD025, SLx-2119) | ROCK2 | 105[4] | 41[5] | Highly selective for ROCK2 over ROCK1 (IC50 for ROCK1 is 24 µM).[4] |
| Y-27632 | ROCK1, ROCK2 | ROCK1: Not widely reported, ROCK2: Not widely reported | ROCK1: 220, ROCK2: 300[6] | Non-selective, potent inhibitor of both ROCK1 and ROCK2.[6] |
| Fasudil | ROCK1, ROCK2 | ROCK1: Not widely reported, ROCK2: 158[7] | ROCK1: 330, ROCK2: Not widely reported[7] | Non-selective ROCK inhibitor.[7] |
| Hydroxyfasudil (active metabolite of Fasudil) | ROCK1, ROCK2 | ROCK1: 730, ROCK2: 720[8] | Not Reported | Non-selective ROCK inhibitor.[8] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to allow for the replication and building upon of published data.
In Vitro Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is adapted from a generic luminescent kinase assay designed to measure the activity of ROCK2 by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., S6K substrate)
-
ATP
-
Test inhibitors (e.g., this compound, Belumosudil, Y-27632, Fasudil) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer with a final DMSO concentration of 5%.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO (for control).
-
Add 2 µL of ROCK2 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
Cellular Assay Protocol (Wound Healing/Scratch Assay)
This assay is used to assess the effect of ROCK inhibitors on cell migration.
Materials:
-
Adherent cell line cultured to confluence in a 12-well plate
-
Culture medium
-
Sterile 1 mm pipette tip
-
Test inhibitors dissolved in culture medium
-
Microscope with a camera
Procedure:
-
Culture the chosen adherent cell line in a 12-well plate until a confluent monolayer is formed.
-
Using a sterile 1 mm pipette tip, create a straight "scratch" or "wound" in the cell monolayer.
-
Gently wash the wells with fresh medium to remove any detached cells.
-
Replace the medium with fresh culture medium containing the desired concentration of the test inhibitor or vehicle control (DMSO).
-
Capture images of the scratch at time 0 using a phase-contrast microscope. Mark the position of the image to ensure the same field is imaged at subsequent time points.
-
Incubate the plate under normal cell culture conditions.
-
Acquire images of the same wound area at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).
-
Analyze the images to quantify the rate of wound closure by measuring the change in the width or area of the scratch over time.
Visualizations
ROCK2 Signaling Pathway
The following diagram illustrates the central role of ROCK2 in mediating cellular responses downstream of RhoA activation.
References
- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Orthogonal Experimental Approaches to Validate ROCK2-IN-8 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental approaches to validate the activity of ROCK2-IN-8, a selective dual inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2). The presented methodologies and comparative data will aid researchers in designing robust validation strategies for this compound and other ROCK inhibitors.
Introduction to this compound and the ROCK Signaling Pathway
ROCK2 is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cytoskeletal regulation, cell motility, and proliferation.[1] It is a key effector of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is implicated in numerous diseases, making ROCK2 a compelling therapeutic target.[2][3] this compound is a small molecule inhibitor with high potency for ROCK2. Validating its on-target activity and cellular efficacy requires a multi-pronged approach using orthogonal assays.
Below is a diagram illustrating the canonical ROCK2 signaling pathway, which is a primary target of this compound.
Caption: A simplified diagram of the ROCK2 signaling pathway.
Comparative Analysis of ROCK2 Inhibitors
A critical aspect of validating a new inhibitor is to compare its performance against existing alternatives. The following table summarizes the in vitro potency of this compound and other commonly used ROCK inhibitors.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference(s) |
| This compound | 17 | 2 | 8.5 | [4] |
| Y-27632 | 140 (Ki) | 300 (Ki) | 0.47 | [5] |
| Fasudil | 330 (Ki) | 158 | 2.09 | [6] |
| Hydroxyfasudil (HA-1100) | 730 | 720 | 1.01 | [5] |
| Ripasudil (K-115) | 51 | 19 | 2.68 | [6] |
| Belumosudil (KD025) | 24,000 | 105 | >228 | [7] |
| Netarsudil (AR-13324) | ~1 (Ki) | ~1 (Ki) | ~1 | [8] |
Orthogonal Experimental Approaches for Validation
To robustly validate the activity of this compound, a combination of biochemical, cellular, and functional assays is recommended. This multi-faceted approach provides a comprehensive understanding of the inhibitor's potency, target engagement, and physiological effects.
Caption: Workflow for the orthogonal validation of this compound activity.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on purified ROCK2 enzyme activity.
Principle: These assays measure the consumption of ATP or the generation of ADP during the phosphorylation of a substrate peptide by the kinase. Luminescence-based assays like ADP-Glo™ are highly sensitive and suitable for high-throughput screening.[9]
Experimental Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2 mg/mL BSA, 100µM DTT).
-
Dilute purified recombinant human ROCK2 enzyme and the substrate (e.g., S6Ktid) in the 1X kinase reaction buffer.
-
Prepare a 2X ATP solution in 1X kinase reaction buffer.
-
Serially dilute this compound and control inhibitors in 100% DMSO, then dilute in 1X kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor solution.
-
Add 2 µL of the enzyme solution.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Target Engagement: Phospho-MYPT1 Western Blot
Objective: To confirm that this compound inhibits ROCK2 activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, MYPT1.
Principle: ROCK2 phosphorylates MYPT1 at Threonine 696 (Thr696), which inhibits myosin phosphatase activity.[10] A decrease in p-MYPT1 (Thr696) levels upon treatment with this compound indicates target engagement.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa, or a relevant cell line) and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a control inhibitor (e.g., Y-27632) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MYPT1 (Thr696) overnight at 4°C.[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MYPT1 signal to total MYPT1 and the loading control.
-
Calculate the percent inhibition of MYPT1 phosphorylation relative to the vehicle control.
-
Functional Cellular Assay: Cell Migration
Objective: To assess the functional consequence of ROCK2 inhibition by this compound on cell migration.
Principle: ROCK2 plays a crucial role in regulating the actin cytoskeleton, which is essential for cell migration. Inhibition of ROCK2 is expected to impair the migratory capacity of cells. The wound healing (scratch) assay is a straightforward method to assess collective cell migration.
Experimental Protocol (Wound Healing Assay):
-
Cell Seeding:
-
Plate cells in a 24-well plate and grow them to form a confluent monolayer.
-
-
Wound Creation:
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Add fresh media containing different concentrations of this compound, a positive control inhibitor, and a vehicle control to the respective wells.
-
-
Image Acquisition:
-
Capture images of the wounds at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Compare the migration rate in the presence of this compound to the control to determine the inhibitory effect.
-
Logical Relationship of Validation Approaches
The following diagram illustrates the logical flow and relationship between the proposed orthogonal experiments for a comprehensive validation of this compound.
Caption: Logical flow for validating this compound's mechanism of action.
By employing these orthogonal experimental approaches, researchers can confidently validate the activity and efficacy of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. mybiosource.com [mybiosource.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ROCK inhibitor-2 | ROCK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the In Vivo Potency of ROCK2-IN-8 and Belumosudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo potency of two prominent ROCK2 inhibitors: ROCK2-IN-8 and Belumosudil. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug development programs.
At a Glance: In Vitro and In Vivo Potency
A direct head-to-head in vivo comparison of this compound and Belumosudil is not currently available in the public domain. The following tables summarize the available quantitative data from various in vitro and in vivo studies to provide a comparative overview.
In Vitro Potency
| Compound | Target | IC50 (nM) | Selectivity |
| This compound (Azaindole 1) | human ROCK1 | 0.6 | ~1.8-fold for ROCK1 over ROCK2 |
| human ROCK2 | 1.1 | ||
| Belumosudil (KD025) | human ROCK2 | 60 - 105 | >100-fold for ROCK2 over ROCK1 |
| human ROCK1 | 24,000 |
In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Normotensive Rats | 0.03, 0.1, 0.3 mg/kg (i.v.) | Dose-dependent and sustained reduction in blood pressure. |
| Belumosudil | Murine models of chronic Graft-versus-Host Disease (cGVHD) | Not specified | Amelioration of cGVHD symptoms, including normalization of pulmonary function and reduction of antibody and collagen deposition in the lungs.[1] |
| Patients with cGVHD | 200 mg once daily (oral) | Overall response rates of 65% to 74% in patients who have received at least two prior lines of systemic therapy.[2] |
ROCK2 Signaling Pathway
The diagram below illustrates the central role of ROCK2 in various cellular processes, including those relevant to the therapeutic areas of this compound and Belumosudil.
Caption: Simplified ROCK2 signaling pathway and points of intervention.
Experimental Protocols
In Vivo Blood Pressure Measurement in Rats (Adapted for this compound)
This protocol describes a method for assessing the in vivo potency of a ROCK inhibitor by measuring its effect on blood pressure in anesthetized rats.
1. Animal Model:
-
Male Wistar rats or Spontaneously Hypertensive Rats (SHR).
2. Anesthesia:
-
Anesthetize rats with an appropriate agent (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
3. Surgical Procedure:
-
Perform a tracheotomy to ensure a clear airway.
-
Catheterize the right carotid artery for direct blood pressure measurement.
-
Catheterize the left jugular vein for intravenous drug administration.
4. Blood Pressure Measurement:
-
Connect the carotid artery catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize for at least 20 minutes before recording baseline blood pressure.
5. Drug Administration:
-
Administer this compound intravenously at escalating doses (e.g., 0.03, 0.1, 0.3 mg/kg).
-
Record mean arterial pressure (MAP) continuously.
6. Data Analysis:
-
Calculate the change in MAP from baseline for each dose.
-
Plot a dose-response curve to determine the potency of the inhibitor in reducing blood pressure.
Murine Model of Chronic Graft-versus-Host Disease (Adapted for Belumosudil)
This protocol outlines a common method for inducing cGVHD in mice to evaluate the efficacy of therapeutic agents like Belumosudil.[1]
1. Animal Model:
-
Utilize a major histocompatibility complex (MHC)-mismatched bone marrow transplant model (e.g., B6 donors into lethally irradiated BALB/c recipients).
2. Transplantation Procedure:
-
Irradiate recipient mice to ablate their hematopoietic system.
-
Inject donor bone marrow cells and splenocytes intravenously into the recipient mice.
3. Induction of cGVHD:
-
Monitor mice for the development of cGVHD, which typically manifests with clinical signs such as weight loss, skin lesions, and hunched posture starting around day 21 post-transplant.
4. Drug Administration:
-
Once cGVHD is established, begin oral administration of Belumosudil at a predetermined dose and schedule (e.g., daily).
5. Efficacy Assessment:
-
Monitor clinical scores based on weight loss, posture, activity, fur texture, and skin integrity.
-
At the end of the study, perform histological analysis of target organs (e.g., skin, lung, liver) to assess for inflammation and fibrosis.
-
Analyze immune cell populations (e.g., Th17, Treg cells) in the spleen and peripheral blood by flow cytometry.
6. Data Analysis:
-
Compare clinical scores, histopathology, and immune cell profiles between the Belumosudil-treated group and a vehicle-treated control group to determine the in vivo efficacy of the inhibitor.
Discussion of In Vivo Potency
A direct comparison of the in vivo potency of this compound and Belumosudil is challenging due to the different preclinical models and endpoints used in their evaluation.
This compound has demonstrated potent in vivo activity in a model of hypertension, where ROCK2 plays a significant role in regulating vascular smooth muscle contraction. The dose-dependent reduction in blood pressure at low microgram per kilogram doses suggests high in vivo potency in this context.
Belumosudil , on the other hand, has shown remarkable efficacy in both preclinical models and clinical trials of cGVHD. Its mechanism in cGVHD is thought to be primarily immunomodulatory, by rebalancing Th17 and regulatory T (Treg) cells, and anti-fibrotic. The clinical success of Belumosudil at a 200 mg daily dose in humans underscores its significant in vivo activity in a complex, chronic inflammatory and fibrotic disease.
Key Considerations for Researchers:
-
Therapeutic Indication: The choice between these or other ROCK2 inhibitors will largely depend on the intended therapeutic application. The distinct preclinical characterization of this compound in a cardiovascular model and Belumosudil in an immunological and fibrotic disease model highlights their potential differential utility.
-
Selectivity: Belumosudil's high selectivity for ROCK2 over ROCK1 is a key feature, potentially minimizing off-target effects. While this compound is also a potent ROCK inhibitor, its selectivity profile may differ.
-
Pharmacokinetics and Formulation: The oral bioavailability of Belumosudil has been a critical factor in its clinical success. The pharmacokinetic properties and formulation of this compound for in vivo studies would need careful consideration for any translational development.
References
Validation of ROCK2 Inhibition in Alzheimer's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibition in preclinical models of Alzheimer's disease (AD). While this report was initiated to validate the efficacy of a specific inhibitor, ROCK2-IN-8, a comprehensive search of the public domain and scientific literature did not yield specific experimental data for this compound in the context of AD. Therefore, this guide focuses on the validation of ROCK2 as a therapeutic target for AD by presenting and comparing the efficacy of several other well-documented ROCK2 inhibitors. The data presented herein is derived from studies on established and novel AD models, providing a benchmark for the potential evaluation of new chemical entities like this compound.
Introduction to ROCK2 Inhibition in Alzheimer's Disease
ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including actin cytoskeleton organization, cell motility, and inflammation.[1] In the context of Alzheimer's disease, ROCK2 has emerged as a promising therapeutic target. Elevated levels of ROCK2 have been observed in the brains of AD patients, and its activity is implicated in the core pathological hallmarks of the disease: the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of the tau protein.[2][3] Inhibition of ROCK2 is hypothesized to offer therapeutic benefits by mitigating these pathological processes, promoting neurogenesis, and reducing neuroinflammation.[4][5]
Comparative Efficacy of ROCK2 Inhibitors
Several small molecule inhibitors of ROCK2 have been investigated in various AD models. This section compares the reported efficacy of prominent ROCK2 inhibitors based on their effects on Aβ pathology, tau pathology, and neuronal health.
Data on Amyloid-Beta and Tau Pathology Reduction
The following table summarizes the quantitative data on the effects of different ROCK2 inhibitors on Aβ levels and tau phosphorylation in various experimental models.
| Inhibitor | Model System | Key Findings | Reference |
| SR3677 | 5XFAD Transgenic Mice | - Significant reduction in brain Aβ40 and Aβ42 levels. - Suppression of β-site APP cleaving enzyme 1 (BACE1) activity. | [6][7] |
| Primary Neurons | - Robust depletion of soluble and insoluble tau protein levels. - Reduced mTOR phosphorylation at serine 2448. | [2] | |
| Fasudil | P301L Tau Transgenic Mice | - Reduced total and phosphorylated tau levels. | [8] |
| AD Neuro-spheroids | - Decreased phosphorylated tau. | [7] | |
| Y-27632 | Ischemia Mouse Model | - Reduced neurofibrillary tangle (NFT) formation. | [8] |
| H-1152 | Neuroblastoma Cell Line | - Decreased phosphorylated tau. | [7] |
| TA8Amino | SH-SY5Y Neuroblastoma Cells | - Significantly reduced the expression of ROCK2 protein by approximately 30%. | [4][5][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
ROCK2 Signaling in Alzheimer's Disease Pathogenesis
This diagram illustrates the central role of ROCK2 in the molecular pathways leading to the pathological hallmarks of Alzheimer's disease.
Caption: ROCK2 signaling cascade in Alzheimer's disease.
Therapeutic Intervention with ROCK2 Inhibitors
This diagram illustrates how ROCK2 inhibitors interrupt the pathological signaling cascade in Alzheimer's disease.
Caption: Mechanism of action of ROCK2 inhibitors.
General Experimental Workflow for Inhibitor Validation
This diagram outlines a typical experimental workflow for evaluating the efficacy of a ROCK2 inhibitor in a preclinical Alzheimer's disease model.
Caption: Preclinical validation workflow for ROCK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols commonly employed in the evaluation of ROCK2 inhibitors in AD models.
In Vivo Model: 5XFAD Transgenic Mice
-
Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive Aβ deposition.
-
Treatment Administration: Inhibitors such as SR3677 are often administered via stereotaxic injection directly into the brain to bypass the blood-brain barrier for initial efficacy studies.[6]
-
Tissue Processing: Following treatment, brain tissue is harvested and processed for biochemical and immunohistochemical analysis.
-
Biochemical Analysis: Brain homogenates are analyzed by ELISA to quantify Aβ40 and Aβ42 levels. Western blotting is used to measure levels of APP, BACE1, and phosphorylated tau.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ plaques and phosphorylated tau to visualize and quantify pathology.
In Vitro Model: SH-SY5Y Neuroblastoma Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells, which can be genetically modified to overexpress proteins relevant to AD, are a common in vitro model.
-
Treatment: Cells are treated with the ROCK2 inhibitor or a vehicle control for a specified duration.
-
Cell Lysis and Protein Analysis: Cell lysates are collected and analyzed by Western blotting to determine the levels of ROCK2, phosphorylated proteins in the ROCK2 pathway, APP, and tau.
-
Aβ Secretion Assay: The culture medium is collected to measure the levels of secreted Aβ peptides by ELISA.
Key Assay Protocols
-
Amyloid-Beta (Aβ) ELISA: This assay is used to quantify the concentration of Aβ40 and Aβ42 in brain homogenates or cell culture media. It involves capturing Aβ peptides with a specific antibody and detecting them with a secondary antibody conjugated to an enzyme that produces a measurable signal.
-
Tau Phosphorylation Western Blot: This technique is used to measure the levels of hyperphosphorylated tau. Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to different phosphorylated forms of tau.
-
BACE1 Activity Assay: This assay measures the enzymatic activity of BACE1, the rate-limiting enzyme in the production of Aβ. It typically involves a fluorogenic substrate that is cleaved by BACE1 to produce a fluorescent signal.
Conclusion
The available evidence strongly supports the inhibition of ROCK2 as a valid therapeutic strategy for Alzheimer's disease. Multiple ROCK2 inhibitors have demonstrated efficacy in reducing the key pathological hallmarks of AD, namely amyloid-beta plaques and hyperphosphorylated tau, in a variety of preclinical models. While specific data for this compound is not yet publicly available, the comparative data presented in this guide for inhibitors such as SR3677 and Fasudil provide a strong rationale for its further investigation. The experimental protocols and workflows outlined here offer a standardized framework for the future evaluation of this compound and other novel ROCK2 inhibitors, facilitating direct comparison with existing compounds and accelerating the development of new therapeutic agents for this devastating neurodegenerative disease.
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rock inhibitors in Alzheimer’s disease [frontiersin.org]
- 4. rock2-inhibition-a-futuristic-approach-for-the-management-of-alzheimer-s-disease - Ask this paper | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacologic Inhibition of ROCK2 Suppresses Amyloid-β Production in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rock inhibitors in Alzheimer’s disease [frontiersin.org]
- 8. Rho-kinase ROCK inhibitors reduce oligomeric tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Dual AChE and ROCK2 Inhibitor Induces Neurogenesis via PTEN/AKT Pathway in Alzheimer’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ROCK2-IN-8
Essential Safety and Handling Guide for ROCK2-IN-8
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling the ROCK2 inhibitor, this compound. The following procedures are based on general laboratory safety protocols and data from a similar compound, ROCK2-IN-5, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Precautionary Measures
Summary of Potential Hazards:
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to ensure user safety. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body | Impervious clothing | A lab coat is mandatory. |
| Respiratory | Suitable respirator | Use in a well-ventilated area or under a fume hood.[1] |
Operational Plan: Step-by-Step Handling and Disposal
This section provides a procedural guide for the safe handling and disposal of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage is at -20°C for the powder form and -80°C when in solvent.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
Preparation of Solutions
-
All handling of the powdered compound and preparation of solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Use appropriate solvents as recommended by the supplier. For example, some ROCK inhibitors are soluble in DMSO.
-
Ensure all labware is clean and dry before use.
Experimental Use
-
Wear the appropriate PPE at all times.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
In case of accidental contact, follow the first aid measures outlined below.
Spillage
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear full personal protective equipment.[1]
-
Absorb solutions with an inert material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
Disposal
-
Dispose of all waste, including unused compound, contaminated materials, and empty containers, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not release into the environment.[1]
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1] |
Visual Guides
To further aid in understanding the operational and biological context of this compound, the following diagrams are provided.
Caption: Safe handling workflow for this compound.
Caption: Simplified ROCK2 signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
